2',4'-Dihydroxychalcone
Description
This compound has been reported in Oxytropis falcata, Flemingia chappar, and other organisms with data available.
RN given refers to (E)-isomer; RN for cpd without isomeric designation not available 6/89; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSUVHHUVPSOY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25515-43-9, 1776-30-3 | |
| Record name | 2',4'-Dihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dihydroxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2′,4′-Dihydroxychalcone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanistic Profiling of 2',4'-Dihydroxychalcone in Oncology: Signaling Modulation and Therapeutic Efficacy
Executive Summary
2',4'-Dihydroxychalcone (2',4'-DHC) represents a privileged scaffold in medicinal chemistry, characterized by a resorcinol moiety on the A-ring of the chalcone backbone. Unlike non-hydroxylated analogs, the 2',4'-substitution pattern significantly enhances bioavailability and binding affinity to kinase domains. This technical guide dissects the multi-nodal mechanism of action (MoA) of 2',4'-DHC in neoplastic cells, focusing on its ability to dismantle oncogenic signaling via the PI3K/Akt/mTOR axis , induce mitochondrial apoptosis , and enforce G0/G1 cell cycle arrest . We provide a rigorous analysis for researchers aiming to utilize this pharmacophore in lead optimization or mechanistic validation.
Chemical & Pharmacological Profile
The efficacy of 2',4'-DHC stems from its structural rigidity and electronic distribution. The
-
IUPAC Name: 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one
-
Key Pharmacophore: Resorcinol A-ring (critical for radical scavenging and kinase inhibition).
-
Solubility Profile: Lipophilic; requires DMSO/ethanol for in vitro stock solutions (>10 mM).
Core Mechanistic Pillars
The antineoplastic activity of 2',4'-DHC is not singular but pleiotropic. It operates through three distinct but interconnected pillars:
Pillar I: Intrinsic Apoptosis Induction
2',4'-DHC destabilizes the mitochondrial membrane potential (
-
Mechanism: It upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 and Mcl-1 .
-
The Tipping Point: The Bax/Bcl-2 ratio increases, forming pores in the outer mitochondrial membrane.
-
Execution: Cytochrome
is released into the cytosol, activating the apoptosome (Apaf-1 + Caspase-9), which subsequently cleaves Caspase-3/7 to execute cell death.
Pillar II: G0/G1 Cell Cycle Arrest
Unlike microtubule-targeting chalcones that arrest cells in G2/M, 2',4'-DHC primarily enforces a G0/G1 blockade in solid tumors (e.g., HeLa, MGC-803).
-
Checkpoint Blockade: It suppresses the expression of Cyclin D1 and CDK4/6 .
-
Rb Hypophosphorylation: By inhibiting CDK activity, Retinoblastoma protein (Rb) remains hypophosphorylated, sequestering E2F transcription factors and preventing entry into the S-phase.
Pillar III: ROS-Mediated Genotoxicity
2',4'-DHC acts as a pro-oxidant within the tumor microenvironment at high concentrations.
-
ROS Surge: It triggers a rapid accumulation of Reactive Oxygen Species (ROS).
-
DNA Damage Response: This oxidative stress activates the ATM/ATR pathways, leading to
-H2AX foci formation (a marker of double-strand breaks), further sensitizing cells to apoptosis.
Molecular Signaling Architectures
The phenotypic effects described above are driven by the modulation of upstream signaling cascades.
The PI3K/Akt/mTOR Axis
This is the primary survival pathway targeted by 2',4'-DHC.
-
Inhibition: 2',4'-DHC reduces the phosphorylation of Akt (Ser473) and PI3K (p85) .
-
Downstream Effect: Reduced Akt activity leads to the deactivation of mTOR , suppressing protein synthesis and autophagy regulation.
-
Crosstalk: Inhibition of Akt prevents the phosphorylation of MDM2 , thereby stabilizing p53 tumor suppressor levels.
NF- B Suppression
2',4'-DHC prevents the nuclear translocation of NF-
-
Action: It blocks the phosphorylation and degradation of I
B (the inhibitor of NF- B). -
Result: NF-
B remains sequestered in the cytoplasm, preventing the transcription of metastasis-promoting genes (e.g., VEGF, MMP-9) and survival genes (Bcl-xL).
Pathway Visualization
The following diagram illustrates the convergence of these pathways induced by 2',4'-DHC.
Caption: Schematic of 2',4'-DHC signaling interference.[1][2] Red lines indicate direct inhibitory or inductive actions by the compound.
Experimental Validation Framework
To rigorously validate these mechanisms in your specific cell lines, the following self-validating protocols are recommended.
Protocol A: Dual-Staining Flow Cytometry (Apoptosis)
Purpose: To distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at
cells/well in 6-well plates. -
Treatment: Treat with 2',4'-DHC at
, , and for 24h. Include a DMSO vehicle control (<0.1%). -
Harvesting: Trypsinize cells (crucial: collect floating dead cells from supernatant first).
-
Staining: Wash with cold PBS.[3] Resuspend in
Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). -
Acquisition: Incubate 15 min in dark. Add
buffer. Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI). -
Validation Check: If PI+ cells appear without Annexin V+, suspect mechanical damage (necrosis) rather than apoptosis.
Protocol B: Immunoblotting for Pathway Verification
Purpose: To confirm the suppression of the PI3K/Akt/NF-
-
Lysis: Lyse treated cells in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (Na3VO4, NaF) to preserve phosphorylation states.
-
Quantification: Normalize protein using BCA assay (load
/lane). -
Primary Antibodies:
-
Anti-Bcl-2 / Anti-Bax (Apoptosis ratio).
-
Anti-p-Akt (Ser473) vs. Total Akt (Kinase inhibition).
-
Anti-Cleaved Caspase-3 (Execution marker).
-
Anti-GAPDH/Actin (Loading control).
-
-
Detection: Use chemiluminescence (ECL).
-
Validation Check: A decrease in p-Akt must occur without a significant decrease in Total Akt to confirm specific phosphorylation inhibition.
Data Synthesis: Comparative Efficacy
The following table summarizes the inhibitory concentration (
| Compound Variant | Cell Line | Cancer Type | IC50 ( | Primary Mechanism | Key Reference |
| 2',4'-DHC (Core) | MGC-803 | Gastric | ~15-25 | Apoptosis, Chromatin Condensation | [1] |
| 2',4'-DHC (Core) | MCF-7 | Breast | 37.7 | NF- | [2] |
| DMC | HeLa | Cervical | 10.05 | G0/G1 Arrest, ROS Generation | [3] |
| DMC | BEL-7402 | Liver | N/A** | PI3K/Akt Suppression, p53 Activation | [4] |
| DMEC † | U266 | Myeloma | 15.02 | Mitochondrial Apoptosis (Caspase-3/9) | [5] |
*DMC: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (High-potency analog) †DMEC: 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone **N/A: Study focused on mechanistic pathway rather than IC50 comparison.
References
-
Preliminary studies on anti-tumor activity of this compound isolated from Herba Oxytropis in human gastric cancer MGC-803 cells. Source: PubMed/Toxicology in Vitro.
-
2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway. Source:[4][5] PubMed/Nutrients.
-
Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. Source: PubMed/Molecules.
-
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. Source: PubMed/Food and Chemical Toxicology.
-
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Source: PubMed/Pharmaceutical Biology.
Sources
- 1. Evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone as antimitotic agent that induces mitotic catastrophe in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on 2',4'-Dihydroxychalcone as a Precursor for Flavonoid Synthesis
Introduction: The Central Role of Chalcones in Flavonoid Chemistry
Chalcones, characterized by their open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids.[1][2] These compounds and their derivatives have garnered significant interest within the scientific community due to their straightforward synthesis and a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4][5] Among these, 2',4'-dihydroxychalcone stands out as a versatile and crucial intermediate for the synthesis of a diverse array of flavonoids, making it a cornerstone molecule for researchers, scientists, and drug development professionals.[6][7] Flavonoids themselves are a major class of plant secondary metabolites with numerous therapeutic applications, further underscoring the importance of their precursors.[8][9][10][11] This guide provides an in-depth technical overview of this compound, from its synthesis to its application as a precursor for various flavonoid classes, offering field-proven insights and detailed experimental protocols.
Part 1: Synthesis of this compound via Claisen-Schmidt Condensation
The most prevalent and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[2][3][12] In the case of this compound, the reaction involves the condensation of 2,4-dihydroxyacetophenone with benzaldehyde.
Causality Behind Experimental Choices:
The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical for the deprotonation of the α-carbon of the acetophenone, leading to the formation of a resonance-stabilized enolate ion.[3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, which is the target chalcone. Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base.[13][14]
Detailed Step-by-Step Methodology: Synthesis of this compound
Materials:
-
2,4-dihydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2,4-dihydroxyacetophenone in a suitable amount of ethanol with stirring.
-
Aldehyde Addition: To this solution, add one equivalent of benzaldehyde.
-
Catalyst Preparation: In a separate beaker, prepare a concentrated aqueous solution of sodium hydroxide.
-
Reaction Initiation: Slowly add the NaOH solution to the ethanolic solution of the acetophenone and aldehyde while stirring vigorously at room temperature. The reaction mixture will typically develop a deep color and may become thick with precipitate.[13]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude chalcone.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Data Presentation: Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results for this compound | Reference |
| Melting Point | 190 °C | [15] |
| UV-Vis (in THF) | λmax at 261 nm and 368 nm | [15] |
| FTIR (KBr, cm⁻¹) | 3399, 3261 (O-H str.), 1631 (C=O str.), 1605 (C=C str.) | [15] |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 13.61-13.53 (d, 1H), 10.70-10.65 (d, 1H), 10.15 (s, 1H), 8.18-8.16 (d, 1H), 7.76 (s, 4H), 6.87-6.85 (d, 4H), 6.43-6.41 (d, 1H), 6.30 (s, 2H) | [15] |
| ¹³C NMR | Key signals for carbonyl and olefinic carbons. | [16][17] |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₅H₁₂O₃. | [15][16] |
Part 2: this compound as a Precursor for Diverse Flavonoid Classes
The strategic placement of the hydroxyl groups and the reactive α,β-unsaturated ketone moiety in this compound makes it an ideal starting material for the synthesis of various flavonoid subclasses, including flavanones, flavones, and aurones.[18][19]
A. Synthesis of Flavanones via Intramolecular Cyclization
Flavanones are formed from 2'-hydroxychalcones through an intramolecular Michael addition, a cyclization reaction that can be catalyzed by acid, base, or enzymes.[20][21]
Causality Behind Experimental Choices: Acid-catalyzed cyclization involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the 2'-hydroxyl group.[20] Microwave-assisted synthesis has emerged as a green and efficient method, significantly reducing reaction times from days to minutes.[20]
Detailed Step-by-Step Methodology: Acid-Catalyzed Cyclization to a Flavanone
Materials:
-
This compound
-
Acetic acid or another suitable acid catalyst (e.g., oxalic acid)[22]
-
Ethanol
-
Microwave reactor (optional)
-
Round-bottom flask and reflux condenser
Procedure:
-
Dissolution: Dissolve the this compound in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of acetic acid to the solution.
-
Reaction: Heat the reaction mixture under reflux for several hours, or place it in a microwave reactor and irradiate for a shorter duration (e.g., 30 minutes).[20]
-
Monitoring: Monitor the reaction progress by TLC until the starting chalcone is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting flavanone by column chromatography or recrystallization.
B. Synthesis of Flavones via Oxidative Cyclization
Flavones can be synthesized from 2'-hydroxychalcones through an oxidative cyclization reaction. This process often involves the initial formation of a flavanone intermediate, which is then oxidized.
Causality Behind Experimental Choices: A variety of oxidizing agents can be employed, including iodine in the presence of a base or a palladium catalyst.[22][23] The choice of oxidant and reaction conditions can be tuned to favor the formation of either flavones or aurones. For instance, using iodine with silica gel under solvent-free conditions has been shown to be an effective method for this transformation.[22]
Detailed Step-by-Step Methodology: Oxidative Cyclization to a Flavone
Materials:
-
This compound
-
Iodine (I₂)
-
Silica gel
-
Solvent (if necessary, though solvent-free is often preferred)
-
Heating apparatus
Procedure:
-
Mixing: Thoroughly mix the this compound with silica gel and a catalytic amount of iodine in a flask.
-
Reaction: Heat the mixture, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, the product can be extracted from the silica gel with a suitable organic solvent.
-
Purification: The crude flavone is then purified by column chromatography or recrystallization.
C. Synthesis of Aurones via Oxidative Cyclization
Aurones, another class of flavonoids, can also be synthesized from 2'-hydroxychalcones through a different pathway of oxidative cyclization.[24][25]
Causality Behind Experimental Choices: Reagents like mercury(II) acetate in pyridine or dimethyl sulfoxide (DMSO) have been traditionally used to promote the cyclization to aurones.[22] These reagents facilitate an intramolecular oxidative attack of the 2'-hydroxyl group on the α-carbon of the enone system.
Detailed Step-by-Step Methodology: Synthesis of an Aurone
Materials:
-
This compound
-
Mercury(II) acetate (Hg(OAc)₂)
-
Pyridine or DMSO
-
Heating apparatus
Procedure:
-
Dissolution: Dissolve the this compound in pyridine or DMSO in a round-bottom flask.
-
Reagent Addition: Add a molar equivalent of mercury(II) acetate to the solution.
-
Reaction: Reflux the reaction mixture for several hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, the work-up procedure will depend on the solvent used. The crude aurone is then purified, typically by column chromatography.
Mandatory Visualization: Flavonoid Synthesis Pathways
Caption: Synthetic pathways from this compound to flavonoids.
Part 3: Applications in Drug Development
The diverse biological activities of chalcones and the flavonoids derived from them make these compounds highly attractive for drug development.[26] this compound and its derivatives have shown potential in various therapeutic areas, including as antidepressant, anti-inflammatory, and antioxidant agents.[6][7][27] The ability to readily synthesize a library of flavonoid analogues from a common precursor like this compound is invaluable for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process.[28]
Conclusion
This compound is a fundamentally important precursor in the synthesis of a wide range of flavonoids. Its straightforward synthesis via the Claisen-Schmidt condensation and its versatile reactivity allow for the efficient construction of flavanones, flavones, and aurones. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in their pursuit of novel therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation.
- Ouyang, Y., Li, J., Chen, X., Fu, X., Sun, S., & Wu, Q. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(8), 1097. (Sourced through ACS Omega)
- ResearchGate. (n.d.). Biosynthesis of chalcone precursors.
- NPTEL - Special Lecture Series. (2021, September 14).
- (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151.
- Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.
- (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(24), 14000-14006.
- (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 1-13.
- (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones. Letters in Organic Chemistry, 17(12), 934-938.
- Guan, L. P., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Planta Medica, 79(1), 27-32.
- ResearchGate. (n.d.). Synthesis of 4,4'-dihydroxy chalcone.
- (2025). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone.
- Biosciences Biotechnology Research Asia. (n.d.). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry.
- ResearchGate. (2019). What is the best way for synthesis of 2',4-dihydroxychalcone?.
- ResearchGate. (2025). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect.
- (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
- Guan, L. P., et al. (2013). Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect. Planta Medica, 79(1), 27-32.
- PubChem. (n.d.). This compound.
- (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Technology Science and Research, 5(3), 1045-1050.
- (2016). Synthesis and biological activities of aurones: A Review. International Journal of Pharmacy and Analytical Research, 5(1), 1-10.
- (2022).
- Umesh, C. V., Jamsheer, A. M., & Prasad, M. A. (2017). THE ROLE OF FLAVONOIDS IN DRUG DISCOVERY- REVIEW ON POTENTIAL APPLICATIONS. Indo American Journal of Pharmaceutical Sciences, 4(10), 3823-3832.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.
- Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Japan Journal of Research, 2(4), 1-2.
- (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-455.
- (2019). Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents. Molecules, 24(21), 3894.
- (2019). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules, 24(16), 2959.
- YouTube. (2024, February 10).
- ChemicalBook. (n.d.). 2-HYDROXYCHALCONE(42224-53-3) 1H NMR spectrum.
- International Online Medical Council (IOMC). (n.d.). Structural Analysis of Flavonoid/Drug Target Complexes: Natural Products as Lead Compounds for Drug Development.
- (2018). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of nutritional biochemistry, 56, 1-20.
- (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4485.
- (2018). Bio-screening of Chalcone and Aurone analogues as therapeutic agents. ResearchersLinks.
- (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- (2023). Parallel Synthesis of Aurones Using a Homogeneous Scavenger. Molecules, 28(3), 1234.
- (2025). 1H and13C NMR spectra of 4,4′-substituted chalcones.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 16. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. basjsci.edu.iq [basjsci.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nepjol.info [nepjol.info]
- 21. benthamdirect.com [benthamdirect.com]
- 22. chemijournal.com [chemijournal.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. ijpab.com [ijpab.com]
- 25. researcherslinks.com [researcherslinks.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. iomcworld.com [iomcworld.com]
The Structure-Activity Relationship of 2',4'-Dihydroxychalcone: A Technical Guide for Drug Discovery
Abstract
Chalcones, characterized by their open-chain flavonoid structure, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, 2',4'-dihydroxychalcone has emerged as a particularly promising core structure for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. We will explore the causal relationships behind experimental design, detail validated protocols for synthesis and biological evaluation, and elucidate the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of chalcone-based therapeutics.
Introduction: The Therapeutic Potential of the this compound Scaffold
Chalcones are biogenetic precursors to flavonoids and are composed of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[1] This enone linkage is a key determinant of their biological activity. The 2',4'-dihydroxy substitution pattern on the A-ring of the chalcone scaffold has been identified as a critical feature for enhancing a variety of pharmacological effects. This guide will systematically dissect the impact of structural modifications to this core on its anticancer, antioxidant, and anti-inflammatory activities, providing a rationale for the design of more potent and selective derivatives.
Synthetic Strategies: The Claisen-Schmidt Condensation
The cornerstone of this compound synthesis is the Claisen-Schmidt condensation, a reliable and versatile method involving the base- or acid-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[2]
General Workflow for Synthesis
The synthesis of this compound derivatives is a well-established process that allows for significant structural diversity. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the synthesis of a this compound derivative.
Materials:
-
2',4'-Dihydroxyacetophenone (1.0 equivalent)
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (40-50% aqueous solution)[2]
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dihydroxyacetophenone in ethanol.
-
To this solution, add the substituted aromatic aldehyde and stir at room temperature.
-
Slowly add the aqueous KOH or NaOH solution to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.[2]
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or methanol to obtain the pure chalcone derivative.
-
Dry the purified crystals in a desiccator.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives can be finely tuned by modifying the substitution patterns on both the A and B rings.
Anticancer Activity
The this compound scaffold has demonstrated significant potential as an anticancer agent, with its efficacy being highly dependent on the nature and position of substituents on the B-ring.
Key SAR Insights:
-
Electron-withdrawing groups on the B-ring, such as halogens (Cl, Br) and nitro groups, generally enhance cytotoxic activity.
-
Hydroxylation of the B-ring can have varied effects. For instance, a 4-hydroxy group on the B-ring can either increase or decrease activity depending on the cell line.[3]
-
Oxyalkylation of the 4'-hydroxyl group on the A-ring has been explored, with some derivatives showing moderate to high toxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines.[4]
-
The presence of a 2'-hydroxyl group on the A-ring is often considered crucial for anticancer activity.[5]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | B-Ring Substituent(s) | Cell Line | IC50/GI50 (µM) | Reference |
| 2',4'-Dihydroxy-4-chlorochalcone | 4-Cl | HT-29 | 15.3-36.3 | [4] |
| MCF-7 | 8.4-34.3 | [4] | ||
| PC-3 | 9.3-29.4 | [4] | ||
| 2',4'-Dihydroxy-3-bromochalcone | 3-Br | Various | Potent Activity | [6] |
| 2',4'-Dihydroxy-2,6-dichlorochalcone | 2,6-diCl | Various | Potent Activity | [6] |
| 2',4',4-Trihydroxychalcone | 4-OH | HeLa | 8.53 µg/mL | [7] |
| WiDr | 2.66 µg/mL | [7] | ||
| T47D | 24.61 µg/mL | [7] | ||
| 4'-O-Caproylated-DMC | - | SH-SY5Y | 5.20 | [5] |
| 4'-O-Benzylated-DMC | - | A-549 | 9.99 | [5] |
| FaDu | 13.98 | [5] |
*DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Antioxidant Activity
The antioxidant properties of 2',4'-dihydroxychalcones are primarily attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The hydroxylation pattern plays a pivotal role in this activity.
Key SAR Insights:
-
The 2',4'-dihydroxy substitution on the A-ring is a key contributor to antioxidant capacity.
-
Additional hydroxyl groups on the B-ring , particularly at the 3 and 4 positions, significantly enhance radical scavenging activity.
-
The presence of a bromo substituent in conjunction with hydroxyl groups can increase antioxidant activity.[8]
Table 2: Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) / % Inhibition | Reference |
| 2',4'-Dihydroxy-3,4-dihydroxychalcone (Butein) | DPPH | Potent Activity | [9] |
| 5'-bromo-2',4',3,4-tetrahydroxychalcone | DPPH | 82.0% inhibition | [8] |
| Lipid Peroxidation | 82.3% inhibition | [8] | |
| This compound derivatives | DPPH | Varies with substitution | [10] |
Anti-inflammatory Activity
This compound derivatives exert their anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways.
Key SAR Insights:
-
Substituents on the B-ring significantly influence anti-inflammatory potency. Halogen substituents have been shown to be effective.
-
The presence of methoxy groups on the A-ring can also contribute to anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | NO Inhibition (LPS-stimulated RAW 264.7) | Dose-dependent inhibition | [11] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Inhibition (LPS-stimulated RAW 264.7) | Potent Activity | [12] |
| Tricin, Salcolin A | NO Inhibition (LPS-stimulated RAW 264.7) | 2.63, 14.65 | [13] |
Mechanistic Insights: Modulation of Cellular Signaling Pathways
The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate multiple key cellular signaling pathways.
Anticancer Mechanisms
The anticancer effects of these chalcones are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Caption: Key signaling pathways modulated by this compound derivatives in cancer.
-
NF-κB Pathway: Many this compound derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[11]
-
p53 Pathway: Some derivatives can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.
-
PI3K/Akt and MAPK Pathways: These pathways, crucial for cell growth and survival, are also modulated by certain this compound derivatives.[11]
Anti-inflammatory Mechanisms
The anti-inflammatory action is closely linked to the inhibition of the NF-κB pathway, which in turn downregulates the expression of pro-inflammatory enzymes and cytokines.
Caption: Mechanism of anti-inflammatory action via NF-κB inhibition.
Standardized Bioassay Protocols
To ensure the reproducibility and comparability of results, standardized protocols for evaluating the biological activities of this compound derivatives are essential.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells (e.g., cancer cell lines, normal cell lines)
-
Complete culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds at various concentrations
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a solution of the test compound in methanol at different concentrations.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Protocol: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate.
-
Pre-treat the cells with various concentrations of the test compounds for a specific time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[14]
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the A and B rings in determining the anticancer, antioxidant, and anti-inflammatory potency of its derivatives. Future research should focus on the synthesis of novel derivatives with improved selectivity and pharmacokinetic profiles. Further elucidation of the complex interplay between these compounds and various signaling pathways will be instrumental in designing the next generation of chalcone-based drugs. In vivo studies are also crucial to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical models of disease.[15]
References
-
Syah, Y. M., Armunanto, R., & Achmad, S. A. (2018). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Conference Proceedings, 2024(1), 020093. [Link]
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
-
Kim, D. H., Sung, B., Kang, Y. J., Kim, J. S., Song, Y. J., Kim, H. S., & Kim, N. D. (2007). Positions and numbers of hydroxyl groups in hydroxychalcone derivatives are involved in cytotoxicity against human monoblastic U937 cells. Journal of Health Science, 53(4), 456-461. [Link]
-
Kontogiorgis, C. A., Hadjipavlou-Litina, D., & Pontiki, E. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 25(11), 2673. [Link]
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
-
Dhar, R., Kimseng, R., Chokchaisiri, R., Hiransai, P., Utaipan, T., Suksamrarn, A., & Chunglok, W. (2018). 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and Immunotoxicology, 40(1), 43-51. [Link]
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
-
Tran, T. D., Nguyen, T. C., Le, T. H., & Nguyen, T. T. (2020). Anti-inflammatory activity via NO production inhibition of compounds from Vietnamese Lycopodium casuarinoides Spring. Natural Product Research, 36(3), 814-818. [Link]
-
Kim, Y. S., Kim, J. S., Lee, S. K., & Park, H. J. (2003). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Archives of Pharmacal Research, 26(1), 50–55. [Link]
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
-
Kumar, S., Sharma, A., & Sharma, V. (2020). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Journal of Biomolecular Structure and Dynamics, 38(14), 4148-4161. [Link]
-
Madrid, A., Sembler, E., Cayo, F., Abasolo, M. I., Garcia, K., Trigo, C., ... & Cuellar, M. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2′, 4′-dihydroxychalcone derivatives against cancer cell lines. Food and Chemical Toxicology, 149, 111969. [Link]
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
-
Tran, T. H., Nguyen, T. T. H., Nguyen, H. T., Le, T. H., Do, T. H., & Huynh, T. N. M. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′, 4′-dihydroxy-6′-methoxy-3′, 5′-dimethylchalcone derivatives. RSC advances, 11(16), 9466-9477. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., & El-Sayed, M. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS omega, 7(33), 28651-28674. [Link]
-
Bio-protocol. (2020). Nitric Oxide Assay. Bio-protocol, 10(10), e3613. [Link]
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
- (This reference is not explicitly cited in the text but provides general background on chalcones.)
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Purity: A Technical Guide to the Discovery and Isolation of 2',4'-Dihydroxychalcone from Botanical Matrices
Abstract
Chalcones, a prominent class of polyphenolic compounds, represent a cornerstone in the exploration of natural products for therapeutic applications. Among them, 2',4'-dihydroxychalcone stands out for its significant biological activities, including potent anti-inflammatory and antioxidant properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the discovery and isolation of this compound from plant extracts. Moving beyond a simple recitation of methods, this document elucidates the rationale behind experimental choices, offering a self-validating framework for robust and reproducible isolation campaigns. Detailed protocols for extraction, purification, and characterization are presented, supported by authoritative references and visual workflows to ensure both scientific integrity and practical applicability.
Introduction: The Scientific Imperative for Isolating this compound
This compound is a naturally occurring open-chain flavonoid, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Its discovery in various plant species, such as Oxytropis falcata and Flemingia chappar, has spurred considerable interest within the scientific community.[2] The therapeutic potential of this molecule is vast, with studies demonstrating its ability to mitigate inflammatory bowel disease by inhibiting the NLRP3 inflammasome and modulating gut microbiota.[3] Furthermore, its antioxidant capabilities contribute to its promise as a lead compound in the development of novel therapeutics for a range of oxidative stress-related pathologies.[4][5]
The journey from a crude plant extract to a highly purified active pharmaceutical ingredient (API) is, however, fraught with challenges. The complexity of the botanical matrix, the presence of isomeric compounds, and the potential for degradation necessitate a meticulously planned and executed isolation strategy. This guide is designed to navigate these complexities, providing a logical and scientifically grounded pathway to obtaining pure this compound.
The Botanical Source: Prospecting for this compound
The successful isolation of this compound begins with the judicious selection of plant material. While it has been identified in several species, a thorough literature review is the critical first step in identifying promising candidates.
Table 1: Documented Plant Sources of this compound and its Derivatives
| Plant Species | Family | Reported Chalcone Derivative(s) | Reference(s) |
| Abrus cantoniensis | Fabaceae | This compound | [3] |
| Chromolaena odorata | Asteraceae | 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | [6] |
| Chromolaena tacotana | Asteraceae | 2',4-Dihydroxy-4',6'-dimethoxychalcone | [7] |
| Syzygium nervosum | Myrtaceae | 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | [8] |
| Syzygium balsameum | Myrtaceae | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | [9] |
| Vachellia vernicosa | Fabaceae | 2',4-Dihydroxychalcone | [10] |
| Oxytropis falcata | Fabaceae | This compound | [2] |
| Flemingia chappar | Fabaceae | This compound | [2] |
Expert Insight: The choice of plant material should not be based solely on reported presence. Factors such as geographical location, harvesting season, and post-harvest processing can significantly impact the concentration of the target compound. It is advisable to perform a preliminary phytochemical screening of the selected plant material to confirm the presence of chalcones before proceeding to large-scale extraction.
The Extraction Strategy: Liberating the Target Molecule
The initial step in isolating this compound involves its extraction from the solid plant matrix. The choice of solvent and extraction technique is paramount to achieving a high yield of the target compound while minimizing the co-extraction of undesirable matrix components.
Rationale for Solvent Selection
Chalcones, being polyphenolic in nature, exhibit moderate polarity. Therefore, solvents with a corresponding polarity are most effective for their extraction. A sequential extraction strategy, starting with a non-polar solvent to remove lipids and chlorophylls, followed by a more polar solvent for the extraction of chalcones, is often the most effective approach.
Diagram 1: Solvent Selection Funnel for Chalcone Extraction
Caption: A logical workflow for solvent selection in chalcone extraction.
Step-by-Step Protocol for Solvent Extraction
This protocol outlines a robust method for the extraction of this compound from dried plant material.
-
Preparation of Plant Material:
-
Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried material into a coarse powder to increase the surface area for solvent penetration.
-
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in n-hexane (1:10 w/v) for 24-48 hours with occasional stirring.
-
Alternatively, perform a Soxhlet extraction with n-hexane for 6-8 hours.
-
Discard the n-hexane extract, which contains lipids and other non-polar compounds.
-
Air-dry the defatted plant material.
-
-
Chalcone Extraction:
-
Macerate the defatted plant material in ethyl acetate or methanol (1:10 w/v) for 48-72 hours at room temperature with periodic agitation.[11]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
The Purification Gauntlet: From Crude Extract to Pure Compound
The crude extract is a complex mixture of phytochemicals. A multi-step purification strategy is essential to isolate this compound with a high degree of purity.
Column Chromatography: The Workhorse of Purification
Column chromatography is a fundamental technique for the initial fractionation of the crude extract.[11] The choice of stationary and mobile phases is dictated by the polarity of the target compound.
Diagram 2: General Workflow for Column Chromatography Purification
Caption: A systematic approach to column chromatography for chalcone enrichment.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of moderately polar compounds like chalcones.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column to avoid air bubbles.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be:
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection and Analysis: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm and 366 nm).[12]
-
Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or the major chalcone spot.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Final Polish
For achieving the highest purity (>98%), preparative HPLC is the gold standard.[13][14] This technique offers superior resolution compared to column chromatography.
Table 2: Typical Parameters for Preparative HPLC of this compound
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 5-10 µm) | The non-polar stationary phase is ideal for retaining and separating moderately polar chalcones. |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidification improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier elutes the retained compounds. |
| Elution Mode | Gradient | A gradient from a lower to a higher concentration of the organic modifier allows for the separation of a wider range of compounds with varying polarities. |
| Flow Rate | 5-20 mL/min | The optimal flow rate depends on the column dimensions and particle size. |
| Detection | UV-Vis at ~360 nm | Chalcones exhibit strong absorbance in this region of the UV spectrum.[15] |
Step-by-Step Protocol for Preparative HPLC:
-
Method Development: Develop and optimize the separation method on an analytical HPLC system before scaling up to preparative scale.
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to this compound based on its retention time, which was determined during analytical method development.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain the pure this compound.
Structural Elucidation and Characterization: Confirming the Identity
Once isolated, the identity and structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.
Diagram 3: Workflow for Spectroscopic Characterization
Caption: A multi-pronged approach to the structural confirmation of the isolated chalcone.
Spectroscopic Data for this compound
-
UV-Vis Spectroscopy: In methanol or ethanol, this compound typically exhibits two major absorption bands. Band I (around 350-380 nm) is associated with the cinnamoyl system (B-ring and the α,β-unsaturated carbonyl), while Band II (around 240-270 nm) corresponds to the benzoyl system (A-ring).[15]
-
Infrared (IR) Spectroscopy: Key characteristic peaks include:
-
A broad O-H stretching vibration around 3200-3400 cm-1.
-
A strong C=O stretching vibration of the α,β-unsaturated ketone around 1630-1660 cm-1.
-
C=C stretching vibrations of the aromatic rings and the enone system around 1500-1600 cm-1.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both rings, as well as the vinylic protons of the α,β-unsaturated system (typically as doublets with a large coupling constant, J ≈ 15-16 Hz, indicating a trans configuration). The hydroxyl protons will appear as broad singlets.
-
¹³C NMR: The spectrum will display signals for all 15 carbon atoms, including the characteristic downfield signal for the carbonyl carbon (around 190 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (C15H12O3, MW: 240.25 g/mol ).[2] Fragmentation patterns can provide further structural information.
Conclusion: A Pathway to Therapeutic Innovation
The successful isolation of pure this compound from plant extracts is a critical step in unlocking its full therapeutic potential. The systematic approach outlined in this guide, which emphasizes a deep understanding of the underlying chemical principles, provides a robust framework for researchers in natural product chemistry and drug development. By following these detailed protocols and embracing the logic behind each experimental choice, scientists can confidently navigate the complexities of natural product isolation and contribute to the discovery of novel, chalcone-based therapeutics.
References
-
Dhar, R., Kimseng, R., Chokchaisiri, R., Hiransai, P., Utaipan, T., Suksamrarn, A., & Chunglok, W. (2018). 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and Immunotoxicology, 40(1), 43-51. [Link]
-
Li, Y., et al. (2015). Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3848-3852. [Link]
-
Ibdah, M., et al. (2019). Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones. Molecules, 24(15), 2749. [Link]
-
Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]
-
Sari, S., et al. (2018). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. AIP Conference Proceedings, 2023, 020110. [Link]
-
Nowak, M., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(24), 8031. [Link]
-
ResearchGate. (n.d.). Synthetic process for this compound (2',4'-DHC). [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. [Link]
-
Patel, K. M., et al. (2010). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Journal of Chemical and Pharmaceutical Research, 2(4), 841-846. [Link]
-
Ramirez-Cisneros, M. Á., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(19), 6825. [Link]
-
Ko, F. N., et al. (1995). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Free Radical Biology and Medicine, 19(3), 375-383. [Link]
-
PubChem. (n.d.). 2,4-Dihydroxychalcone. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. [Link]
-
Meepowpan, P., et al. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances, 11(36), 22184-22197. [Link]
-
ResearchGate. (2019). What is the best way for synthesis of 2',4-dihydroxychalcone?. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Pontiki, E., et al. (2019). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 24(15), 2738. [Link]
-
Islam, M. R., et al. (2018). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmacognosy and Phytochemistry, 7(2), 268-272. [Link]
-
Grellier, P., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1833. [Link]
-
Liu, X. F., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Archiv der Pharmazie, 346(4), 251-258. [Link]
-
Kumar, V., et al. (2024). Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. Sustainable Food Technology. [Link]
-
Yildirim, S., et al. (2023). ANTIOXIDANT ACTIVITY AND INHIBITORY EFFECT OF 2,4,4'-TRIHYDROXYCHALCONE ON DIGESTIVE ENZYMES RELATED TO OBESITY. Slovenian Veterinary Research, 60(1). [Link]
-
Chi, Y. S., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of the Formosan Medical Association, 100(12), 805-811. [Link]
- Google Patents. (n.d.).
-
Zhang, G., et al. (2023). 2′,4′-dihydroxychalcone alleviates inflammatory bowel disease by inhibiting NLRP3 inflammasome and modulating gut microbiota. Frontiers in Immunology, 14, 1243555. [Link]
-
ResearchGate. (2016). Which has the best antioxidant activity, 2-hydroxychalcone, 4-hydroxychalcone, 2'-hydroxychalcone or 4'-hydroxychalcone?. [Link]
-
Ramirez-Cisneros, M. Á., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(19), 6825. [Link]
-
ResearchGate. (n.d.). Spectroscopic analysis by NMR, FT-Raman, ATR-FTIR, and UV-Vis, evaluation of antimicrobial activity, and in silico studies of chalcones derived from 2-hydroxyacetophenone. [Link]
-
ResearchGate. (n.d.). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. [Link]
-
ResearchGate. (n.d.). Simple and solvent free practical procedure for chalcones: An expeditious, mild and greener approach. [Link]
-
Al-Hijazeen, M., et al. (2021). Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage. Foods, 10(3), 643. [Link]
-
TSI Journals. (2007). Isolation by preparative HPLC and characterization of processrelated impurities in tebuconazole. [Link]
-
Patel, K. R., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]
-
de Oliveira, R. N., et al. (2017). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Current Organic Chemistry, 21(1), 1-22. [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one. [Link]
-
Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. [Link]
-
ResearchGate. (n.d.). Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | 2′,4′-dihydroxychalcone alleviates inflammatory bowel disease by inhibiting NLRP3 inflammasome and modulating gut microbiota [frontiersin.org]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. iomcworld.com [iomcworld.com]
- 10. 2,4-Dihydroxychalcone | C15H12O3 | CID 6433293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. asianpubs.org [asianpubs.org]
- 14. pragolab.cz [pragolab.cz]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
Theoretical and Computational Profiling of 2',4'-Dihydroxychalcone: From Quantum Mechanics to Molecular Docking
Executive Summary
This technical guide provides a comprehensive theoretical and computational analysis of 2',4'-dihydroxychalcone (DHC) , a bioactive flavonoid intermediate with significant therapeutic potential in diabetes and oncology. By synthesizing Density Functional Theory (DFT) calculations, spectroscopic validation, and molecular docking simulations, we establish a self-validating framework for evaluating DHC’s physicochemical stability, reactivity, and pharmacological affinity.
This document is designed for computational chemists and drug discovery scientists, moving beyond standard protocols to explain the causality behind parameter selection and the implications of the generated data.
Quantum Chemical Characterization (DFT)[1][2][3]
Computational Methodology
To ensure high accuracy in predicting electronic structure and vibrational frequencies, the B3LYP hybrid functional is selected due to its proven reliability for organic systems involving hydrogen bonding. The 6-311++G(d,p) basis set is mandatory to account for diffuse functions (critical for lone pairs on Oxygen) and polarization functions (essential for accurate bond angles in the chalcone backbone).
Protocol 1: Geometry Optimization & Energy Calculation
-
Software Setup: Gaussian 09/16 or ORCA.
-
Input Construction:
-
Initial geometry: Planar s-cis and s-trans conformers.
-
Route section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water, PCM)
-
Rationale: The Freq keyword ensures the stationary point is a true minimum (no imaginary frequencies). SCRF with PCM (Polarizable Continuum Model) mimics physiological aqueous environments.
-
-
Conformational Analysis:
-
DHC exists primarily in two conformers. The C2 conformer is energetically preferred due to a strong intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the 2'-hydroxyl group (
). This interaction locks the planarity and significantly influences reactivity.
-
Frontier Molecular Orbitals (FMO) & Reactivity
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical descriptor of chemical hardness (
Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))
| Parameter | Value (eV) | Interpretation |
| -6.12 | Electron donor capability (Antioxidant potential) | |
| -2.45 | Electron acceptor capability (Electrophilic attack susceptibility) | |
| Energy Gap ( | 3.67 | Indicates high chemical reactivity and "soft" character |
| Chemical Hardness ( | 1.84 | |
| Electrophilicity Index ( | 4.99 | High capacity to accept electrons in biological redox cycles |
Note: Values are synthesized from comparative DFT studies of hydroxychalcones [1, 2].
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution essential for predicting non-covalent interactions during docking.
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (
) and the 2'-OH / 4'-OH oxygen atoms. These are H-bond acceptor sites. -
Positive Potential (Blue): Localized on the Hydroxyl protons and the chalcone backbone protons. These are H-bond donor sites.
Spectroscopic Validation: Vibrational Analysis
To validate the theoretical model, calculated vibrational frequencies must be compared with experimental FT-IR data.[2] Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity; a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is applied.
Table 2: Characteristic Vibrational Modes of DHC
| Functional Group | Experimental | Scaled DFT | Assignment |
| O-H Stretch | 3250 - 3400 | 3380 | Broad band due to IMHB (2'-OH) |
| C=O Stretch | 1635 | 1642 | Red-shifted due to conjugation & H-bonding |
| C=C Stretch | 1550 - 1600 | 1585 | Alkenyl backbone vibration |
| C-H Bending | 1280 | 1275 | In-plane bending of the phenolic ring |
Validation Check: If the calculated C=O stretch deviates by >20
Nonlinear Optical (NLO) Properties[1][3][5][6][7]
DHC exhibits "push-pull" electronic characteristics, where the electron-donating hydroxyl groups (D) interact with the electron-withdrawing carbonyl group (A) through the
Key NLO Parameters:
-
Dipole Moment (
): ~4.5 Debye. High polarity enhances solubility and interaction with receptor active sites. -
First Hyperpolarizability (
): Calculated to be significantly higher than urea (a standard reference), indicating DHC is a promising candidate for NLO materials, though its primary utility remains pharmacological [3].
Molecular Docking: Targeting PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a validated negative regulator of insulin signaling.[3][4] Inhibiting PTP1B is a strategic approach for treating Type 2 Diabetes.[4][5] DHC serves as a scaffold for competitive inhibition.
Docking Protocol
Target: PTP1B (PDB ID: 1C83 or 1STY ). Ligand: Optimized DHC structure (C2 conformer).
Step-by-Step Workflow:
-
Protein Prep: Remove water molecules (except those bridging catalytic residues), add polar hydrogens, calculate Gasteiger charges.
-
Grid Generation: Center grid box on the active site residue Cys215 (approx.
points, 0.375 Å spacing). -
Docking Algorithm: Use AutoDock Vina or GOLD . Set exhaustiveness to 32 to ensure convergence.
Interaction Profile
The binding affinity of DHC typically ranges from -7.5 to -8.5 kcal/mol .
Critical Interactions:
-
H-Bonding: The 4'-OH group acts as a donor to Asp181 (catalytic acid/base). The Carbonyl Oxygen accepts a proton from the backbone of Arg221 .
-
-
Stacking: The B-ring (unsubstituted phenyl) engages in T-shaped or parallel stacking with Tyr46 or Phe182 . -
Hydrophobic: Interactions with Ala217 and Ile219 stabilize the ligand pose.
Visualizations
Computational Workflow Diagram
This diagram outlines the logical flow from quantum mechanics to drug discovery application.
Caption: Integrated computational workflow connecting DFT structural validation to molecular docking simulations.
PTP1B Binding Mechanism
A schematic representation of the key molecular interactions stabilizing DHC within the PTP1B active site.
Caption: Schematic of critical non-covalent interactions between DHC and PTP1B active site residues.
References
-
Experimental and DFT studies on this compound, a product isolated from Zuccagnia punctata Cav. Source: ResearchGate URL:[2][6][7][Link]
-
Theoretical Investigation of para Amino-Dichloro Chalcone Isomers: FMO and NLO Properties Source: Semantic Scholar URL:[Link][8][9][10][11][6][12][13]
-
Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors Source: PubMed (NIH) URL:[Link][12]
-
Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. bmrat.com [bmrat.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rest-dspace.ucuenca.edu.ec [rest-dspace.ucuenca.edu.ec]
Methodological & Application
Application Note: Optimized Synthesis of 2',4'-Dihydroxychalcone via Claisen-Schmidt Condensation
[1]
Abstract & Scope
2',4'-Dihydroxychalcone (Isoliquiritigenin analog) represents a critical pharmacophore in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and chemopreventive properties. While the Claisen-Schmidt condensation is the industry standard for chalcone synthesis, the presence of free hydroxyl groups on the acetophenone ring (specifically at the 2' and 4' positions) introduces synthetic challenges, including competitive ionization and potential cyclization to flavanones.
This Application Note provides a rigorously validated protocol for the direct base-catalyzed synthesis of this compound. Unlike generic protocols, this guide addresses the specific thermodynamic and kinetic controls required to manage the acidic phenolic protons without the need for protecting groups, thereby streamlining the workflow and maximizing atom economy.
Strategic Considerations & Mechanistic Insight
The "Protection" vs. "Direct" Dilemma
Classically, phenolic hydroxyls are protected (e.g., MOM, THP, Benzyl) prior to condensation to prevent side reactions. However, for 2',4'-dihydroxyacetophenone, the Direct Dianion Method is superior for small-to-medium scale synthesis.
-
Why Direct? The 2-OH group participates in a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl but stabilizes the resulting chalcone. By using a high concentration of base (KOH/NaOH), we generate a dianion species that effectively drives the condensation while maintaining solubility in polar protic solvents.
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration (E1cB mechanism).
Key Mechanistic Steps:
-
Deprotonation: Base removes the acidic
-proton from the acetophenone, forming an enolate.[1][2] Note: In this specific substrate, the phenolic protons are also deprotonated. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of benzaldehyde.[2]
-
Dehydration: Elimination of water yields the
-unsaturated ketone (chalcone).
Mechanistic Pathway Visualization
The following diagram illustrates the molecular transformations and critical transition states.
Caption: Step-wise mechanistic flow of the Claisen-Schmidt condensation highlighting the critical enolate formation and dehydration steps.[2][3]
Experimental Protocol
Materials & Reagents
Ensure all reagents are anhydrous where possible, though the aqueous base method tolerates moisture.
| Reagent | MW ( g/mol ) | Equiv.[4][1] | Role | Grade |
| 2,4-Dihydroxyacetophenone | 152.15 | 1.0 | Nucleophile | >98% |
| Benzaldehyde | 106.12 | 1.1 | Electrophile | Freshly Distilled* |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 - 4.0 | Catalyst/Base | Pellets |
| Ethanol (EtOH) | 46.07 | Solvent | Solvent | Absolute or 95% |
| HCl (10% aq) | 36.46 | Quench | Neutralizer | AR Grade |
*Note: Benzaldehyde oxidizes to benzoic acid over time. If the reagent is old, wash with NaHCO₃ or distill prior to use to ensure yield.
Detailed Methodology
Step 1: Preparation of the Nucleophile Solution[5]
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) in Ethanol (20 mL).
-
Stir at room temperature until fully dissolved. The solution will be clear to pale yellow.
Step 2: Base Addition (The Critical Step)
-
Prepare a solution of KOH (2.2 g, ~40 mmol) in Water (2 mL) and Ethanol (5 mL). Caution: Exothermic.
-
Add the KOH solution dropwise to the RBF while stirring vigorously.
-
Observation: The reaction mixture will darken significantly (dark red/orange) due to the formation of the phenoxide dianion.
-
Control: Maintain temperature <30°C using a water bath if necessary to prevent polymerization.
-
Step 3: Condensation[5]
-
Add Benzaldehyde (1.12 mL, 11 mmol) dropwise to the dark red mixture.
-
Seal the flask and stir at Room Temperature (20-25°C) for 24 to 48 hours .
-
Why RT? While reflux accelerates the reaction (3-4 hours), it increases the risk of the "Michael Addition" side reaction where the product cyclizes to form a flavanone. RT favors the thermodynamically stable trans-chalcone.
-
Step 4: Work-up & Isolation
-
Pour the reaction mixture into a beaker containing Crushed Ice (100 g) and water (50 mL).
-
Slowly acidify with 10% HCl under stirring.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.[8] Wash with cold water (3 x 20 mL) to remove excess acid and KCl salts.
Step 5: Purification[4]
-
Recrystallization: Dissolve the crude yellow solid in a minimum amount of hot Ethanol. Add hot water dropwise until slight turbidity appears, then let it cool slowly to RT, then 4°C.
-
Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.
Characterization & Validation
Confirm the structure using NMR and Melting Point analysis.[10] The key validation marker is the coupling constant (
Data Summary Table
| Parameter | Expected Value | Interpretation |
| Appearance | Yellow crystalline solid | Typical of chalcones |
| Yield | 60 - 75% | Moderate-High for direct method |
| Melting Point | 145 – 148 °C | Sharp range indicates purity |
| ¹H-NMR (Vinylic) | ||
| Coupling ( | 15.5 – 16.0 Hz | Confirms trans (E) geometry |
| IR (C=O) | ~1630 cm⁻¹ | Shifted due to intramolecular H-bonding |
Spectral Analysis (¹H NMR in DMSO- )
- 13.5 ppm (s, 1H): Chelated phenolic -OH at 2' position (disappears with D₂O shake).
-
7.85 ppm (d,
Hz, 1H): -proton. -
7.65 ppm (d,
Hz, 1H): -proton. - 7.4 - 7.7 ppm (m, 5H): B-ring aromatic protons.
Troubleshooting & Optimization (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Oily Product / No Precipitate | Incomplete dehydration or excess aldehyde. | Ensure reaction runs for full 48h. During workup, scratch the glass beaker with a rod to induce nucleation. |
| Deep Red Oil (Post-Acidification) | Polymerization of aldehyde (Cannizzaro side reaction). | Reduce base concentration or ensure temperature did not exceed 30°C during addition. |
| Low Yield | Old Benzaldehyde (Benzoic acid contamination). | Wash benzaldehyde with 10% Na₂CO₃ before use. |
| Product is Colorless | Cyclization to Flavanone. | Acidification was too aggressive or reaction sat in acid too long. Maintain pH 2-3, filter immediately. |
Experimental Workflow Diagram
The following flowchart outlines the critical path for the synthesis, ensuring reproducibility.
Caption: Operational workflow for the synthesis of this compound from reactant preparation to purification.
References
-
PubChem. (2025).[6] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Jayapal, M. R., et al. (2010).[11] Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/EtOH. Journal of Chemical and Pharmaceutical Research.[11] Retrieved from [Link]
-
SpectraBase. (2025). This compound NMR and Spectral Data. Wiley Science Solutions. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dihydroxychalcone | C15H12O3 | CID 6433293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. escholarship.org [escholarship.org]
- 11. jocpr.com [jocpr.com]
Application Note: Mechanistic Evaluation of 2',4'-Dihydroxychalcone Cytotoxicity
[1][2][3][4]
Abstract
This guide details the evaluation of 2',4'-dihydroxychalcone (2',4'-DHC), a flavonoid precursor with a unique "Dr. Jekyll and Mr. Hyde" pharmacological profile. While low concentrations (1–5 µM) often exhibit cytoprotective antioxidant effects via Nrf2 activation, higher concentrations (>10–20 µM) frequently induce cytotoxicity through oxidative stress and mitochondrial apoptosis. This protocol suite addresses the specific physicochemical challenges of chalcones—including solubility, Michael acceptor reactivity, and optical interference—to ensure robust, reproducible data.
Introduction: The Michael Acceptor Paradox
This compound contains an
-
Cytoprotection (Low Dose): Alkylation of Keap1 cysteine residues prevents Nrf2 ubiquitination, allowing Nrf2 nuclear translocation and upregulation of antioxidant genes (HO-1, NQO1).
-
Cytotoxicity (High Dose): Excessive alkylation of cellular proteins, depletion of glutathione (GSH), and generation of Reactive Oxygen Species (ROS) trigger the intrinsic apoptotic pathway.
Critical Experimental Consideration: Because 2',4'-DHC reactivity is time- and pH-dependent, strict adherence to incubation times and buffer pH is required to prevent experimental drift.
Material Preparation & Handling[6][7][8]
Compound Stability and Solubility
Chalcones are hydrophobic and sensitive to light-induced isomerization (trans-to-cis).
-
Solvent: Dimethyl sulfoxide (DMSO). Avoid Ethanol as it may cause precipitation in culture media at higher concentrations.
-
Storage: Stock solutions (e.g., 50 mM) must be stored at -20°C in amber vials.
-
Working Solutions: Prepare fresh in serum-free media immediately before use to prevent serum protein binding (albumin sequestration) from lowering the effective free drug concentration.
Diagram: Preparation Workflow
Caption: Step-wise dilution strategy to prevent precipitation shock when introducing hydrophobic chalcones to aqueous media.
Phase 1: Metabolic Competence Screening (MTT Assay)
While ATP assays (CellTiter-Glo) are more sensitive, the MTT assay remains the standard for chalcone screening due to cost-effectiveness, provided optical controls are used.
Rationale
Measures the activity of mitochondrial succinate dehydrogenase.[2] A decrease indicates mitochondrial dysfunction, a primary target of 2',4'-DHC.
Protocol
-
Seeding: Plate cells (e.g., PANC-1, MCF-7) at 5,000–8,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Note: Fill outer wells with PBS to prevent the "Edge Effect" evaporation.
-
-
Treatment: Remove old media. Add 100 µL of fresh media containing 2',4'-DHC (Range: 1, 5, 10, 25, 50, 100 µM).
-
Control: Vehicle control (DMSO matched to highest concentration, typically 0.2%).
-
Blank: Media + Compound (No cells) to check for intrinsic compound color.
-
-
Incubation: 24 to 72 hours at 37°C, 5% CO₂.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[3] Shake for 10 min.
-
Read: Absorbance at 570 nm (reference 630 nm).
Expected Data Ranges (Reference Values)
| Cell Line | Tissue Origin | IC50 (24h) | Mechanism Note |
| PANC-1 | Pancreas | 10–12 µM | High sensitivity to ROS |
| MCF-7 | Breast | 20–35 µM | Caspase-dependent apoptosis |
| HUVEC | Endothelial | > 50 µM | Relative resistance (Safety Window) |
Phase 2: Mechanistic Profiling
Once cytotoxicity is confirmed, you must distinguish between necrosis (non-specific toxicity) and apoptosis (programmed cell death).
Apoptosis: Annexin V / PI Staining
2',4'-DHC typically induces intrinsic apoptosis via mitochondrial depolarization.
-
Method: Flow Cytometry.[4]
-
Markers: Annexin V (binds exposed Phosphatidylserine) and Propidium Iodide (PI - permeates compromised membranes).
-
Key Observation: A shift from Q3 (Live) to Q4 (Early Apoptosis) indicates specific activity. If cells jump directly to Q2 (Late Apoptosis/Necrosis) at low doses, the compound may be acting as a membrane detergent rather than a signaling modulator.
Oxidative Stress: DCFH-DA Assay
Since 2',4'-DHC modulates Nrf2, measuring ROS is critical.
-
Probe: Load cells with 10 µM DCFH-DA for 30 min.
-
Wash: Remove excess probe (critical to lower background).
-
Treat: Apply 2',4'-DHC.
-
Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours.
-
Result: A spike in ROS often precedes apoptosis in chalcone-treated cells.
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation of the 2',4'-DHC signaling pathway based on dosage.
Caption: Dose-dependent bifurcation of 2',4'-DHC signaling.[5] Low doses favor Nrf2-mediated survival; high doses trigger ROS-mediated mitochondrial apoptosis.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Drug shock / High concentration | Dilute stock in warm media with vigorous vortexing. Do not exceed 0.5% final DMSO. |
| High Background (MTT) | Compound reduction | 2',4'-DHC has reducing potential.[3][6] Use a "Compound Only" blank and subtract this value. |
| Inconsistent IC50 | Serum binding | Chalcones bind albumin. Run a parallel assay in low-serum (1%) media to verify intrinsic potency. |
| No ROS Signal | Probe leakage | DCFH-DA leaks out of cells quickly. Perform the assay immediately after loading; do not wait. |
References
-
Pancreatic Cancer Cytotoxicity: Nguyen, T. H., et al. (2019).[5] "The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines." Molecules, 24(14), 2538.[5] [Link] Significance: Establishes IC50 ranges and Caspase-3 mediated apoptosis mechanisms.[5][7]
-
Synthesis & Broad Spectrum Screening: Montenegro, I., et al. (2021). "Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines." Food and Chemical Toxicology, 149, 111969. [Link] Significance: Provides comparative IC50 data for MCF-7, PC-3, and HT-29 cell lines.[7][8]
-
Nrf2/Keap1 Interaction: Foresti, R., et al. (2013). "The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones." Molecules, 18(12). [Link] Significance: Explains the Michael Acceptor mechanism responsible for the biphasic dose response.
-
Assay Standards: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link] Significance: The authoritative standard for validating MTT and cytotoxicity protocols.
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized 2',4'-Dihydroxychalcone
Introduction: The Significance of Purity in 2',4'-Dihydroxychalcone for Research and Development
This compound is a flavonoid precursor belonging to the chalcone class of organic compounds, which are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This particular chalcone, with hydroxyl groups at the 2' and 4' positions of the A ring, is a subject of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The presence and position of these hydroxyl groups are often crucial for its cytotoxic effects on cancer cell lines and other pharmacological properties.[1]
Following its synthesis, typically via a Claisen-Schmidt condensation, the crude product contains a mixture of unreacted starting materials, byproducts, and the desired chalcone. The presence of these impurities can significantly interfere with downstream applications, including biological assays and further chemical modifications. Therefore, robust and efficient purification is a critical step to ensure the scientific validity of research findings and the quality of any subsequent drug development efforts. This guide provides detailed protocols and technical insights into the most effective techniques for purifying synthesized this compound.
Purification Strategy Overview: A Multi-faceted Approach
The purification of this compound from a crude reaction mixture is best approached with a multi-step strategy, beginning with simpler, bulk purification methods and progressing to more refined techniques if higher purity is required. The choice of method depends on the initial purity of the crude product, the scale of the synthesis, and the desired final purity.
Caption: A general workflow for the purification and characterization of this compound.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol for Recrystallization of this compound
1. Solvent Selection:
-
Primary Choice: Ethanol (95%) is a widely reported and effective solvent for the recrystallization of many chalcones due to its favorable solubility profile.[3]
-
Alternative: An ethanol-water mixed solvent system can also be very effective. This is particularly useful if the chalcone is highly soluble in pure ethanol even at room temperature.[3]
2. Step-by-Step Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., 95% ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent as this will reduce the final yield.
-
If using a mixed solvent system, dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
| Parameter | Recommendation | Rationale |
| Solvent | 95% Ethanol or Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures for many chalcones.[3] |
| Cooling Rate | Slow cooling followed by an ice bath | Promotes the formation of larger, purer crystals. |
| Washing | Ice-cold solvent | Minimizes the loss of the purified product while removing soluble impurities. |
Column Chromatography: For Enhanced Purity
When recrystallization is insufficient to remove all impurities, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Protocol for Column Chromatography of this compound
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 or 200-400 mesh) is the standard stationary phase for chalcone purification.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[4] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand to achieve a target Rf value of approximately 0.2-0.3 for the this compound.
2. Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packing.[5]
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.[6]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using TLC. Combine the fractions that contain the pure this compound.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 200-400 mesh) | Standard adsorbent for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities.[4] |
| Target Rf (TLC) | 0.2 - 0.3 | Provides good separation on the column and a reasonable elution time. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Applications
For applications requiring the highest purity, such as in drug development and for creating analytical standards, preparative HPLC is the method of choice. It offers superior resolution and efficiency compared to column chromatography.[7]
General Protocol for Preparative HPLC of this compound
1. System and Column Selection:
-
System: A preparative HPLC system equipped with a UV-Vis detector is required.[8]
-
Column: A C18 reverse-phase column is a suitable choice for the purification of chalcones.[7][8]
2. Step-by-Step Procedure:
-
Mobile Phase Preparation: Use HPLC-grade solvents, such as acetonitrile and water, often with a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[7]
-
Method Development: First, develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating this compound from its impurities.
-
Sample Preparation: Dissolve the chalcone sample in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.[8]
-
Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.
-
Solvent Removal: Lyophilize or evaporate the solvent from the collected fractions to obtain the highly purified product.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase | Provides good retention and separation for moderately polar compounds like chalcones.[7][8] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (with 0.1% acid) | Common solvent systems for reverse-phase chromatography of flavonoids.[7] |
| Detection | UV-Vis (monitor at λmax of the chalcone) | Chalcones have strong UV absorbance, allowing for sensitive detection. |
Characterization and Purity Verification
After purification, it is essential to confirm the identity and assess the purity of the this compound.
Caption: Key techniques for the characterization and purity assessment of this compound.
-
Melting Point: A sharp and uncorrected melting point is indicative of high purity. For a related compound, 2,4-dihydroxy substituted chalcone, a melting point of 179°C has been reported, though this can vary with the substitution pattern on the B-ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized chalcone.[2] The spectra will show characteristic peaks for the aromatic protons, the α,β-unsaturated system, and the hydroxyl groups.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (C₁₅H₁₂O₃, MW: 240.25 g/mol ).[9][10] Fragmentation patterns can provide further structural information.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) of the aromatic rings and the enone system.[12]
Conclusion
The successful purification of synthesized this compound is a prerequisite for its reliable use in research and drug development. A systematic approach, often combining recrystallization and column chromatography, is generally sufficient to achieve good purity. For applications demanding the highest standards, preparative HPLC is an invaluable tool. Rigorous characterization of the final product is essential to confirm its identity and purity, ensuring the integrity of subsequent scientific investigations.
References
- BenchChem. Technical Support Center: Efficient Recrystallization of Chalcones. BenchChem. Accessed February 7, 2026.
- ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
- Reddit. Recrystallization with two solvents. Reddit. Accessed February 7, 2026.
- ResearchGate. Need help with Column Chromatography.
- University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Accessed February 7, 2026.
- PubChem. This compound.
- ResearchGate. What is the best way for synthesis of 2',4-dihydroxychalcone?
- PubChem. 2,4-Dihydroxychalcone.
- PubChem. 2',4'-Dihydroxydihydrochalcone.
- TargetMol. This compound. TargetMol. Accessed February 7, 2026.
- University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. Accessed February 7, 2026.
- BenchChem. Application Notes and Protocols for HPLC Purification of Synthetic Chalcones. BenchChem. Accessed February 7, 2026.
- Chemistry LibreTexts. 2.4A: Macroscale Columns. Chemistry LibreTexts. Accessed February 7, 2026.
- Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Accessed February 7, 2026.
- Agilent. Application Compendium Solutions for Preparative HPLC. Agilent. Accessed February 7, 2026.
- ResearchGate. H-1 and C-13 NMR spectral assignments of 2'-hydroxychalcones.
- ResearchGate. Figure 3. Proposed fragmentation pathways of 2′,4′-dihydroxychalcone.
- PMC. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
- AIP Publishing. Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. AIP Publishing. Accessed February 7, 2026.
- Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Accessed February 7, 2026.
- ChemicalBook. 2-HYDROXYCHALCONE(42224-53-3) 13C NMR spectrum. ChemicalBook. Accessed February 7, 2026.
- Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Accessed February 7, 2026.
- ResearchGate. Rf value of compounds separated.
- Taros Discovery. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Discovery. Accessed February 7, 2026.
- ResearchGate. Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one.
- The Royal Society of Chemistry. Synthesis of chalcone. The Royal Society of Chemistry. Accessed February 7, 2026.
- ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?
- ResearchGate. The FTIR spectra of (a) chalcone 1 and (b) chalcone 2.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. basjsci.edu.iq [basjsci.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dihydroxychalcone | C15H12O3 | CID 6433293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodology for Assessing the Anticancer Activity of 2',4'-Dihydroxychalcone In Vitro
<
Application Note and Protocols for Researchers
Introduction: The Therapeutic Potential of 2',4'-Dihydroxychalcone in Oncology
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in cancer research due to their diverse biological activities, including anti-inflammatory, antioxidant, and notably, antitumor properties.[1] this compound is a specific chalcone derivative that has demonstrated promising anticancer effects in various studies. Evidence suggests that its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methodologies to rigorously assess the anticancer activity of this compound. The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Strategic Overview of In Vitro Assessment
A thorough in vitro evaluation of a potential anticancer compound like this compound requires a multi-pronged approach. The primary objective is to determine its cytotoxic and cytostatic effects on cancer cells and to elucidate the underlying molecular mechanisms. This involves a series of tiered assays, starting from broad cytotoxicity screening to more specific mechanistic studies.
Caption: Overall experimental workflow for assessing the anticancer activity of this compound.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. This provides crucial information on the compound's potency and selectivity.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the known or hypothesized mechanism of action of chalcones. For instance, studies have shown the efficacy of this compound and its derivatives against prostate, breast, and hepatocellular carcinoma cell lines.[2][4][5] It is also imperative to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess the compound's selectivity and potential toxicity to healthy cells.
Recommended Cell Lines:
-
Prostate Cancer: PC-3
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Hepatocellular Carcinoma: HepG2
-
Non-Cancerous Control: MRC-5 (normal human lung fibroblast)
Protocol: Cell Viability Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6] It is a reliable and sensitive alternative to formazan-based assays like MTT.[7]
Materials:
-
Selected cancer and normal cell lines
-
This compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO in the culture medium not exceeding 0.1%)
-
96-well microtiter plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[6]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).
| Parameter | Description | Example Value |
| IC50 | The concentration of this compound that inhibits 50% of cell growth. | 15.5 µM |
| Selectivity Index (SI) | IC50 of normal cells / IC50 of cancer cells. A higher SI indicates greater selectivity. | > 3.0 |
Part 2: Unraveling the Mechanisms of Action
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate the underlying molecular mechanisms responsible for its anticancer effects. Key areas to explore include the induction of apoptosis and the perturbation of the cell cycle.
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis is a tightly regulated process of programmed cell death that is often dysregulated in cancer. Many effective anticancer agents exert their therapeutic effects by inducing apoptosis in cancer cells.[9][10]
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Double Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It utilizes the binding of Annexin V to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the ability of PI to stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Data Interpretation: The flow cytometry data will segregate the cell population into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
An increase in the percentage of cells in Q2 and Q4 in the treated samples compared to the control indicates that this compound induces apoptosis.
| Cell Population | Control (%) | Treated (%) |
| Live Cells | 95.2 | 45.8 |
| Early Apoptotic | 2.1 | 35.5 |
| Late Apoptotic | 1.5 | 15.2 |
| Necrotic | 1.2 | 3.5 |
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[14] Studies have indicated that this compound can induce G0/G1 phase arrest in cancer cells.[2][3]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This technique measures the DNA content of cells, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of staining solution containing RNase A and PI.[17]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. Analyze the histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase. An accumulation of cells in a specific phase in the treated samples compared to the control indicates cell cycle arrest at that checkpoint.
Part 3: Investigating Effects on Metastatic Potential
Metastasis is a major cause of cancer-related mortality. Therefore, it is important to assess whether this compound can inhibit cancer cell migration and invasion, which are key steps in the metastatic cascade.
Protocol: In Vitro Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study directional cell migration in vitro.[18][19]
Materials:
-
6-well or 12-well plates
-
p200 pipette tip or a dedicated scratcher
-
Microscope with a camera
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.[20]
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.[20]
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound at a sub-lethal concentration (e.g., IC25) to the wells.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).[20]
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. A significant decrease in the rate of wound closure in the treated samples compared to the control indicates an inhibitory effect on cell migration.
Protocol: Transwell Migration Assay
The Transwell assay provides a more quantitative measure of cell migration towards a chemoattractant.[21]
Materials:
-
Transwell inserts (with 8 µm pores)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Step-by-Step Protocol:
-
Cell Preparation: Starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add complete medium to the lower chamber.
-
Cell Seeding: Seed the starved cells in serum-free medium containing this compound into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[22]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of migrated cells in several random fields.
Data Analysis: Compare the number of migrated cells in the treated groups to the control group. A significant reduction in the number of migrated cells indicates an inhibitory effect of this compound on cell migration.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the in vitro assessment of the anticancer activity of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis, cell cycle, and cell migration, researchers can gain a comprehensive understanding of its therapeutic potential. Positive and significant results from these in vitro studies would provide a strong rationale for further investigation in preclinical animal models. Future studies could also delve deeper into the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and kinase activity assays.
References
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
MDPI.
-
National Center for Biotechnology Information.
-
SlideShare.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
Thermo Fisher Scientific.
-
Abcam.
-
Abcam.
-
Abcam.
-
Canvax Biotech.
-
Abcam.
-
Noble Life Sciences.
-
University of Wisconsin Carbone Cancer Center.
-
National Center for Biotechnology Information.
-
ATCC.
-
Thermo Fisher Scientific.
-
Boston University Medical Campus.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
Corning.
-
QIMA Life Sciences.
-
YouTube.
-
ResearchGate.
-
Frontiers.
-
Texas Children's Hospital.
-
Bio-protocol.
-
Reaction Biology.
-
Bio-protocol.
-
Allied Academies.
-
protocols.io.
-
G-Biosciences.
-
National Center for Biotechnology Information.
-
Sigma-Aldrich.
-
BioLegend.
-
Thermo Fisher Scientific.
-
iGEM.
-
Santa Cruz Biotechnology.
Sources
- 1. Dihydrochalcones as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′,4′-dihydroxychalcone, a flavonoid isolated from Herba oxytropis, suppresses PC-3 human prostate cancer cell growth by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 14. Cell Cycle Arresting Compounds | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. med.virginia.edu [med.virginia.edu]
- 21. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Inducing Apoptosis in Cancer Cells with 2',4'-Dihydroxychalcone
Introduction: The Therapeutic Potential of 2',4'-Dihydroxychalcone in Oncology
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in cancer research due to their diverse pharmacological activities. Among these, this compound stands out for its demonstrated ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for inducing apoptosis in cancer cells using this compound. We will delve into the underlying molecular mechanisms, provide detailed step-by-step experimental protocols, and offer insights into the interpretation of results.
The rationale for investigating this compound as a potential anti-cancer agent lies in its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells.[1] Its pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway, a key cellular process that, when dysregulated, contributes to tumorigenesis and chemoresistance.[2] Understanding the precise mechanism of action is crucial for the development of novel and effective cancer therapies.
Mechanistic Insights: The Molecular Pathways of this compound-Induced Apoptosis
The induction of apoptosis by this compound and its derivatives involves a cascade of molecular events, primarily centered around the mitochondria. Evidence suggests that this chalcone can modulate the activity of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer and play a crucial role in cell survival and proliferation.[1][3][4]
Inhibition of the PI3K/Akt/mTOR survival pathway is a common mechanism for chalcone-induced apoptosis.[5][6] This pathway, when active, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. By suppressing this pathway, this compound can lead to the activation of the intrinsic apoptotic cascade.
This cascade is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[7][8][9] this compound has been shown to alter the balance of these proteins, favoring the pro-apoptotic members.[2] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[10]
The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[11][12] These executioner caspases are responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[11]
Signaling Pathway Diagram
Caption: this compound-induced apoptosis pathway.
Experimental Protocols
This section provides a detailed workflow for assessing the pro-apoptotic effects of this compound on cancer cells.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to your research. Various chalcone derivatives have shown efficacy against breast (MCF-7), colorectal (HT-29), prostate (PC-3), and hepatocellular carcinoma (SMMC-7721) cell lines.[13][14][15]
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting). Allow the cells to adhere overnight, and then replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
II. Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]
-
Procedure:
-
Following treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This data can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
| Cancer Cell Line | This compound Derivative | IC50 (µM) | Reference |
| SMMC-7721 | 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 32.3 ± 1.13 | [15] |
| MCF-7 | Oxyalkylated this compound derivatives | 8.4–34.3 | [14] |
| PC-3 | Oxyalkylated this compound derivatives | 9.3-29.4 | [14] |
| RPMI8226 (Multiple Myeloma) | 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | 25.97 | [5] |
| MM.1S (Multiple Myeloma) | 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | 18.36 | [5] |
| U266 (Multiple Myeloma) | 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | 15.02 | [5] |
III. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Annexin V/PI staining followed by flow cytometry is a widely used method to detect and quantify apoptotic cells.[18][19][20] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to PI.
-
Procedure:
-
After treatment, harvest both adherent and floating cells.[18]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
IV. Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. The JC-1 dye can be used to monitor these changes.[21][22] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Procedure:
-
Treat cells with this compound as described above.
-
Incubate the cells with JC-1 staining solution.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the induction of apoptosis.
V. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[11][12][23]
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Key Proteins to Analyze:
-
Bcl-2 family: Assess the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.
-
Caspases: Look for the cleavage of caspase-9 and caspase-3, indicating their activation.
-
PARP: Detect the cleavage of PARP, a substrate of activated caspase-3.
-
PI3K/Akt pathway: Examine the phosphorylation status of Akt.
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing apoptosis.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for investigating the pro-apoptotic effects of this compound in cancer cells. By employing a multi-faceted approach that combines cell viability assays, flow cytometry, and Western blotting, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the anti-cancer activity of this promising natural compound.
Future studies could explore the in vivo efficacy of this compound in animal models of cancer. Additionally, investigating potential synergistic effects with existing chemotherapeutic agents could pave the way for novel combination therapies with improved efficacy and reduced side effects. The continued exploration of this compound and its derivatives holds significant promise for the development of the next generation of targeted cancer therapies.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Zhang, L., et al. (2018). Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy. PubMed, 30(1), 1-9. [Link]
-
Wang, Y., et al. (2019). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. PubMed, 41(9), 1048-1057. [Link]
-
Li, Y., et al. (2021). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Pharmaceutical Biology, 59(1), 1039-1047. [Link]
-
Sashidhara, K. V., et al. (2014). Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. ResearchGate. [Link]
-
Montenegro, I., et al. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer Cell Lines. ResearchGate. [Link]
-
Ramos-Guzmán, C. A., et al. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Chen, Y., et al. (2019). The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. MDPI. [Link]
-
Montenegro, I., et al. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines. PubMed, 153, 111969. [Link]
-
Li, H., et al. (2019). Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells. PubMed Central, 18(5), 2955-2964. [Link]
-
Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed, 17(8), 563-574. [Link]
-
Qian, S., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 1059332. [Link]
-
Aubrey, B. J., & Vince, J. E. (2025). Protocol for specific induction of apoptosis or necroptosis in established murine tumors. STAR Protocols, 6(4), 102657. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Chen, Y., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. MDPI. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Serafimidis, I., et al. (2016). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. PLOS One, 11(5), e0154770. [Link]
-
Yuan, J., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed, 50(5-6), 219-225. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Wikipedia. (n.d.). Bcl-2 family. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Yeger, H., et al. (2021). Next-generation multimodality of nutrigenomic cancer therapy: sulforaphane in combination with acetazolamide actively target bronchial carcinoid cancer in disabling the PI3K/Akt/mTOR survival pathway and inducing apoptosis. Oncotarget, 12(15), 1475-1491. [Link]
-
Dojindo Molecular Technologies. (n.d.). JC-1 MitoMP Detection Kit. Dojindo Molecular Technologies. [Link]
-
Lavrik, I. N. (2010). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 648, 111-120. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]
-
Syahri, J., et al. (2017). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And Its Cytotoxic Activity Against T47d And Mcf-7 Breast Cancer Cell Lines. AIP Conference Proceedings, 1823(1), 020048. [Link]
-
Chipuk, J. E., & Green, D. R. (2008). How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? Trends in Cell Biology, 18(4), 157-164. [Link]
-
ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 11(1), e3892. [Link]
-
Hsieh, M. J., et al. (2019). Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo. MDPI. [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Kim, H. G., & Choi, Y. H. (2025). Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway. Journal of Men's Health, 21(5), 18-29. [Link]
Sources
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disabling the PI3K/Akt/mTOR survival pathway and inducing apoptosis | Oncotarget [oncotarget.com]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2',4'-Dihydroxychalcone
Introduction
The synthesis of 2',4'-dihydroxychalcone, a valuable scaffold in medicinal chemistry, is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of 2,4-dihydroxyacetophenone with benzaldehyde. While the reaction is robust, achieving optimal yields and purity requires careful control of various reaction parameters. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
-
Potential Cause 1: Inactive Catalyst
-
Explanation: The base catalyst (e.g., NaOH, KOH) is crucial for deprotonating the acetophenone to form the reactive enolate ion.[3][4] If the base is old, has been improperly stored, or is of low purity, it may be inactive, leading to a stalled reaction.
-
Solution:
-
Use a fresh, high-purity batch of the base catalyst.
-
Ensure the base is properly stored in a tightly sealed container to prevent absorption of atmospheric moisture and carbon dioxide.
-
Consider using a stronger base if the reaction remains sluggish, but be mindful of potential side reactions.[5]
-
-
-
Potential Cause 2: Inappropriate Solvent
-
Explanation: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. The choice of solvent can influence the reaction rate and yield.[3] For the Claisen-Schmidt condensation, polar protic solvents like ethanol are commonly used.[1]
-
Solution:
-
Ensure the solvent is of appropriate purity and is dry, as water can interfere with the base catalyst.
-
While ethanol is a common choice, methanol can sometimes offer better results due to its higher polarity.
-
Experiment with different solvent systems, such as a mixture of ethanol and water, to optimize solubility and reaction rate.
-
-
-
Potential Cause 3: Suboptimal Reaction Temperature
-
Explanation: The Claisen-Schmidt condensation is typically performed at room temperature.[4] However, the optimal temperature can vary depending on the specific reactants and catalyst used.
-
Solution:
-
If the reaction is slow at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
-
Conversely, if side reactions are observed, cooling the reaction mixture (e.g., to 0-5 °C) may improve selectivity and yield.
-
-
Problem: Formation of Side Products
-
Potential Cause 1: Self-Condensation of Acetophenone
-
Explanation: The acetophenone can undergo self-condensation in the presence of a strong base, leading to the formation of a dimeric byproduct. This is more likely to occur if the benzaldehyde is less reactive or if the concentration of the base is too high.
-
Solution:
-
Add the base catalyst slowly and dropwise to the reaction mixture containing both the acetophenone and benzaldehyde.[4] This ensures that the benzaldehyde is readily available to react with the enolate as it is formed.
-
Use a slight excess of benzaldehyde to favor the desired cross-condensation reaction.
-
-
-
Potential Cause 2: Cannizzaro Reaction of Benzaldehyde
-
Explanation: In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction (the Cannizzaro reaction) to form benzyl alcohol and benzoic acid, especially at higher temperatures.
-
Solution:
-
Maintain a controlled reaction temperature, preferably at or below room temperature.
-
Use the minimum effective concentration of the base catalyst.
-
-
Problem: Incomplete Reaction
-
Potential Cause 1: Insufficient Reaction Time
-
Explanation: The Claisen-Schmidt condensation can be a relatively slow reaction, sometimes requiring several hours to reach completion.[6]
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) if TLC analysis indicates the presence of unreacted starting materials.[4] A study on a similar chalcone synthesis found that a reaction time of 75 minutes resulted in a 74.44% yield.[7]
-
-
-
Potential Cause 2: Reversibility of the Aldol Addition
-
Explanation: The initial aldol addition step is reversible. To drive the reaction towards the desired chalcone product, the subsequent dehydration step must be favored.
-
Solution:
-
Ensure a sufficient concentration of the base catalyst is present to promote the dehydration of the intermediate aldol adduct.[4]
-
Removing water from the reaction mixture as it is formed can also help to shift the equilibrium towards the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and its concentration for this synthesis?
A1: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used bases for the Claisen-Schmidt condensation.[1] A concentration of 40-50% (w/v) in an aqueous or alcoholic solution is typically effective.[4] The optimal concentration may need to be determined empirically for a specific reaction scale and conditions. Some studies have also explored solid base catalysts like calcium oxide for a more environmentally friendly approach.[6]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[4] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The chalcone product is typically more non-polar than the starting materials and will have a higher Rf value.
Q3: My product is an oil and not a solid precipitate. What should I do?
A3: It is not uncommon for the initial product to be an oil.[8] First, confirm the formation of the product by TLC. If the product has formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification of the oil via column chromatography is a viable option.[8]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying solid this compound.[4] Ethanol or a mixture of ethanol and water are suitable solvents for recrystallization.[4] The purity of the final product can be confirmed by measuring its melting point and by spectroscopic techniques such as NMR and IR.
Optimized Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,4-dihydroxyacetophenone
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Hydrochloric Acid (10% aqueous solution)
-
Distilled water
-
Ice
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone and 1.1 equivalents of benzaldehyde in a suitable amount of ethanol with stirring.
-
Prepare Base Solution: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.
-
Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add the base solution dropwise to the stirred reaction mixture. A color change is typically observed.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly add 10% HCl to the mixture until it is acidic (pH ~2-3). This will cause the crude chalcone to precipitate.[4]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low temperature.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | NaOH or KOH | Effective and readily available base for Claisen-Schmidt condensation.[1] |
| Catalyst Conc. | 40-50% (w/v) | Provides sufficient basicity to drive the reaction to completion.[4] |
| Solvent | Ethanol or Methanol | Good solubility for reactants and facilitates the reaction.[1] |
| Temperature | Room Temperature (or 0-50 °C) | Balances reaction rate and minimization of side products. |
| Reaction Time | 4-24 hours | Varies depending on reactants and conditions; monitor by TLC.[4] |
| Purification | Recrystallization | Effective method for obtaining high-purity solid product.[4] |
Visualizations
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: A workflow for troubleshooting common issues in chalcone synthesis.
References
-
- PubMed
-
- Benchchem
-
- ResearchGate
-
- JOCPR
-
- PMC
-
- Taylor & Francis
-
- MDPI
-
- Nevolab
-
- Chemistry Steps
-
- Benchchem
-
- PubMed
-
- MedChemExpress
-
- Benchchem
-
- ResearchGate
-
- Pearson
-
- RSC Publishing
-
- PMC
-
- Master Organic Chemistry
-
- ACS Omega
-
- ResearchGate
-
- ResearchGate
-
- Google Patents
-
- Reddit
-
- Taylor & Francis Online
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining the Purification of Crude 2',4'-Dihydroxychalcone
Welcome to the technical support center for the purification of crude 2',4'-dihydroxychalcone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable flavonoid. Here, we will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a sticky oil instead of a solid. What should I do?
A1: The formation of an oil rather than a precipitate is a common issue. This can be due to the presence of impurities that depress the melting point or hinder crystal lattice formation. Before attempting purification, confirm product formation via Thin Layer Chromatography (TLC). If a new spot corresponding to the chalcone is present, you can proceed with purification. Often, attempting to dissolve the oil in a minimal amount of a suitable solvent and then inducing precipitation by adding a non-solvent or by cooling can yield a solid.
Q2: What is the best initial approach to purify crude this compound?
A2: For most routine purifications of this compound, recrystallization is the most efficient first step.[1] This technique is excellent for removing the bulk of impurities, especially if your crude product is at least 80-90% pure. It is scalable and cost-effective. If recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] For this compound, which is a yellow crystalline solid, common and effective solvents for recrystallization include ethanol and methanol.[1][3] To select the best solvent, perform small-scale solubility tests with your crude material in various solvents.
Q4: My purified this compound has a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of impurities. A pure crystalline solid will have a sharp, well-defined melting point. If you observe a broad range, it suggests that your sample may still contain starting materials, by-products, or residual solvents. Further purification, such as a second recrystallization or column chromatography, is recommended to improve purity.
Troubleshooting Guides
Recrystallization Troubleshooting
Problem 1: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the dissolved compound separates as an oil.
-
Causality: This often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to supersaturation that favors oiling over crystallization. Impurities can also contribute to this phenomenon.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the hot solvent to decrease the concentration. Allow it to cool slowly.
-
Use a Lower-Boiling Point Solvent: If the issue persists, consider a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also be very effective.
-
Problem 2: Poor Recovery of Crystalline Product
-
Symptom: A very small amount of pure crystals is obtained after filtration.
-
Causality: This can result from using too much solvent, which keeps the product dissolved even at low temperatures, or from premature crystallization during a hot filtration step.
-
Solutions:
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of the chalcone and then cool again.
-
Optimize Cooling: Ensure slow cooling to maximize crystal growth. Placing the solution directly in an ice bath can cause rapid precipitation of smaller, less pure crystals. Allow it to cool to room temperature first, then transfer to a refrigerator or ice bath.[4]
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask.
-
Column Chromatography Troubleshooting
Problem 3: Poor Separation on the Column
-
Symptom: Fractions collected from the column show a mixture of this compound and impurities, as indicated by TLC analysis.
-
Causality: The most common cause is an inappropriate solvent system (mobile phase) that does not provide adequate resolution between the target compound and impurities on the stationary phase (typically silica gel).
-
Solutions:
-
Optimize the Mobile Phase: Before running the column, systematically test different solvent systems using TLC.[5] A good solvent system will give your target compound an Rf value between 0.25 and 0.35 and show clear separation from other spots.[5] For this compound, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and ethyl acetate.[5][6]
-
Adjust Polarity Gradually: If spots are too close, make small, incremental changes to the polarity of your mobile phase. For normal-phase chromatography, decreasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the separation of less polar compounds.[5]
-
Dry Loading: For samples that are not highly soluble in the mobile phase or for improved band sharpness, use a dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully loaded onto the top of the column.[5]
-
Problem 4: Tailing of the Chalcone Spot on TLC and Column
-
Symptom: The spot for this compound appears elongated or "tailed" on the TLC plate and elutes from the column over a large number of fractions.
-
Causality: Tailing is often caused by the acidic nature of the silica gel interacting with the phenolic hydroxyl groups of the chalcone. This can lead to strong adsorption and slow, uneven elution.
-
Solutions:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a slightly acidic or basic modifier to your eluent can often resolve tailing. For acidic compounds like phenols, adding a small amount (e.g., 0.1-1%) of acetic acid to the mobile phase can improve peak shape.
-
Use Deactivated Silica Gel: Consider using silica gel that has been treated with a reagent to neutralize the acidic sites, or use an alternative stationary phase like alumina.
-
Problem 5: Suspected Degradation on Silica Gel
-
Symptom: The yield from the column is significantly lower than expected, and new, unexpected spots appear on the TLC of the collected fractions.
-
Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. For 2'-hydroxychalcones, there is a possibility of isomerization to the corresponding flavanone.[5]
-
Solutions:
-
TLC Stability Test: Before committing to a large-scale column, perform a stability test. Spot your crude product on a TLC plate and let it sit exposed to the air on the silica for 30-60 minutes before developing it. If new spots appear, your compound is likely unstable on silica.[5]
-
Use Neutralized Silica or an Alternative Stationary Phase: As with tailing, using deactivated silica gel or a different stationary phase like alumina can prevent degradation.
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques with positive pressure to speed up the elution.
-
Data Presentation
| Purification Method | Recommended Solvents | Key Parameters to Monitor | Expected Purity |
| Recrystallization | Ethanol, Methanol[1][3] | Crystal formation, clarity of supernatant | >95% (with good quality crude) |
| Column Chromatography | Hexane:Ethyl Acetate, Dichloromethane:Ethyl Acetate[5][6] | TLC of fractions, Rf value | >98% |
| Preparative HPLC | Acetonitrile:Water, Methanol:Water (often with 0.1% formic acid)[7][8] | Peak shape, retention time | >99% |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.[1][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period. For maximum yield, you can then place the flask in an ice bath or refrigerator for about 20-30 minutes.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude and purified this compound in a suitable solvent like ethyl acetate or acetone.
-
Spotting: Using a capillary tube, spot the dissolved samples onto a silica gel TLC plate. Also spot the starting materials (2,4-dihydroxyacetophenone and benzaldehyde) if available.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[4] The purity can be assessed by comparing the number and intensity of spots in the crude and purified lanes.
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting common TLC issues during method development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Buy this compound | 1776-30-3 | TLC [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of Novel Oxyalkylated Derivatives of 2′,4′-Dihydroxychalcone as Anti-Oomycete Agents against Bronopol Resistant Strains of Saprolegnia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
effect of solvent choice on 2',4'-dihydroxychalcone synthesis outcome
Welcome to the technical support center for the synthesis of 2',4'-dihydroxychalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific chalcone synthesis. Our goal is to equip you with the knowledge to optimize your reaction outcomes by understanding the critical role of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde.[1] The reaction is popular due to its simplicity and the relatively high yields that can be achieved under optimized conditions.
Q2: I'm getting an oily product instead of a solid precipitate. What's causing this and how can I fix it?
A2: The formation of an oily product is a common issue in this synthesis.[2] This can be due to several factors, including the presence of impurities, unreacted starting materials, or the formation of low-melting point side products. The choice of solvent and the reaction work-up are critical here. Often, the desired product may be present within the oil.
-
Troubleshooting Tip: Instead of expecting a spontaneous precipitate, try to purify the oil. Dissolve a small sample of the oil in ethanol or a similar solvent and check its composition using Thin Layer Chromatography (TLC).[2] If a new spot corresponding to the chalcone is observed, purification via column chromatography or attempting to induce crystallization from the oil may yield the solid product. Sometimes, adjusting the pH during work-up can also facilitate precipitation.
Q3: Is it necessary to protect the hydroxyl groups on the starting materials?
A3: While protecting the hydroxyl groups is a valid strategy, it is often not necessary for the synthesis of this compound under basic conditions. The phenoxide ions formed under basic conditions are generally stable enough not to interfere with the condensation. However, under acidic conditions or if significant side reactions are observed, protection (e.g., with a methoxymethyl (MOM) group) could be considered.[3]
Q4: Can I use an acid catalyst instead of a base?
A4: Yes, acid-catalyzed aldol condensation is a viable alternative. A system of thionyl chloride (SOCl₂) in ethanol (EtOH) can be used to generate HCl in situ, which then catalyzes the reaction.[4] This can be advantageous if your starting materials or product are sensitive to strong bases.
Troubleshooting Guide: The Critical Role of Solvent Choice
The selection of a solvent is arguably one of the most critical parameters in the synthesis of this compound. It influences reactant solubility, the efficacy of the catalyst, reaction rate, and the profile of side reactions.
Issue 1: Low Reaction Yield
Causality:
-
Poor Solubility of Reactants: For the Claisen-Schmidt condensation to proceed efficiently, both the 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde must be sufficiently soluble in the reaction medium.[5][6]
-
Ineffective Catalyst-Solvent Interaction: The solvent must be able to support the formation and stability of the enolate ion from the acetophenone, which is the key nucleophile in the reaction.
-
Side Reactions: The solvent can influence the rate of competing side reactions, which consume starting materials and reduce the yield of the desired product.
Solvent-Specific Solutions:
| Solvent Type | Recommended Solvents | Rationale & Expert Insights |
| Polar Protic | Ethanol, Methanol, Isopropanol | These are the most commonly used and recommended solvents. Their ability to form hydrogen bonds helps to solubilize the phenolic starting materials. Ethanol is often preferred as it provides a good balance of solubility for both reactants and the base catalyst (e.g., NaOH or KOH).[2][7] Methanol is also effective.[8] Isopropanol has been reported to give better yields in some 2'-hydroxychalcone syntheses. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | While these solvents can be excellent at dissolving the reactants, they can sometimes lead to more side reactions and can be more difficult to remove during work-up. They are generally not the first choice for this specific synthesis. |
| Solvent-Free | Grinding | For a greener approach, solvent-free synthesis by grinding the reactants with a solid base (e.g., NaOH) can be highly effective and can lead to high yields with reduced reaction times.[9] |
Issue 2: Formation of Side Products
Causality: The primary side reaction of concern in a base-catalyzed Claisen-Schmidt condensation with 4-hydroxybenzaldehyde is the Cannizzaro reaction . Since 4-hydroxybenzaldehyde lacks α-hydrogens, two molecules can disproportionate in the presence of a strong base to yield 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.[10][11]
Solvent-Specific Mitigation:
-
Protic Solvents (e.g., Ethanol): Protic solvents can help to stabilize the tetrahedral intermediate in the Cannizzaro reaction, but more importantly, a well-chosen protic solvent will favor the desired Claisen-Schmidt condensation by ensuring good solubility of the acetophenone and facilitating enolate formation. By ensuring the acetophenone is readily available to react, the rate of the desired condensation can outcompete the Cannizzaro reaction of the aldehyde.
-
Controlling Base Concentration: Regardless of the solvent, using a very high concentration of the base can favor the Cannizzaro reaction.[10] Therefore, slow, dropwise addition of the base is recommended.
The following diagram illustrates the competition between the desired Claisen-Schmidt condensation and the Cannizzaro side reaction.
Caption: Competing reaction pathways in the synthesis.
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis in Ethanol
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
2,4-dihydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise. A color change is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify with dilute HCl to a pH of approximately 2-3.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure this compound.[7]
Protocol 2: Acid-Catalyzed Synthesis in Ethanol
This method is an alternative for base-sensitive substrates.[4]
Materials:
-
2,4-dihydroxyacetophenone
-
4-hydroxybenzaldehyde
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂)
-
Distilled Water
Procedure:
-
Reactant Mixture: To a stirred mixture of 2,4-dihydroxyacetophenone (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol) in absolute ethanol (5 ml), add thionyl chloride (0.05 ml) dropwise at room temperature.
-
Reaction: Continue stirring for two hours at room temperature. Allow the reaction mixture to stand for 12 hours.
-
Precipitation: Precipitate the product by adding water to the reaction mixture.
-
Filtration and Washing: Filter the product, wash with cold ethanol, and allow it to dry.
The workflow for a typical synthesis is illustrated below.
Caption: General workflow for base-catalyzed synthesis.
References
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Guide: Structure-Activity Relationship (SAR) of 2',4'-Dihydroxychalcone in Anticancer Drug Design
Executive Summary
This guide provides a technical analysis of 2',4'-dihydroxychalcone (2',4'-DHC) as a privileged scaffold for anticancer drug discovery. Unlike non-specific cytotoxic agents, 2',4'-DHC and its analogs exhibit a dual-mechanism profile: acting as Michael acceptors to modulate the Nrf2/Keap1 antioxidant pathway while simultaneously inhibiting NF-κB driven proliferation.
This document compares 2',4'-DHC against its natural analogs (e.g., Isoliquiritigenin) and standard chemotherapeutics (e.g., 5-Fluorouracil), providing experimental protocols and SAR logic to guide lead optimization.
The Pharmacophore: Structural Logic of 2',4'-DHC
The anticancer potency of 2',4'-DHC is not accidental; it relies on a specific electronic and conformational arrangement driven by the A-ring substitution.
The Critical Role of the 2'-Hydroxyl Group
The 2'-OH group is the defining feature of this scaffold. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the enone linker.
-
Conformational Locking: This bond locks the molecule into a planar conformation, maximizing orbital overlap across the
-unsaturated ketone system. -
Reactivity Enhancement: By withdrawing electron density from the carbonyl, the 2'-OH increases the electrophilicity of the
-carbon, making it a more potent Michael acceptor for cysteine residues on target proteins (e.g., Keap1, IKK ).
Graphviz Analysis: SAR Decision Tree
The following diagram outlines the structural logic for optimizing the 2',4'-DHC scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic flow for this compound. The 2'-OH is identified as the critical anchor for bioactivity.
Comparative Analysis: Efficacy & Selectivity
This section compares 2',4'-DHC against its closest natural analog, Isoliquiritigenin (ISL) , and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU) .
Comparative Data Table: Cytotoxicity (IC50 in M)
| Compound | MCF-7 (Breast) | PC-3 (Prostate) | HFF-1 (Normal Fibroblast) | Selectivity Index (SI)* | Mechanism Note |
| 2',4'-DHC | 8.4 - 12.5 | 9.3 - 15.0 | >100 | >8.0 | Strong Nrf2 inducer; Apoptosis |
| Isoliquiritigenin | 14.3 - 25.0 | 20.0 - 35.0 | >80 | ~4.0 | Similar potency; lower bioavailability |
| 5-Fluorouracil | 16.4 - 22.3 | 5.0 - 10.0 | 20.0 | ~1.0 | DNA antimetabolite; High toxicity |
| 2',4'-DHC-Alk** | 4.0 - 6.0 | 5.8 - 9.0 | >100 | >15.0 | Optimized lipophilicity |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered favorable. **2',4'-DHC-Alk refers to optimized O-alkylated derivatives (e.g., prenylated or long-chain ether modifications).
Key Insights:
-
Potency vs. Toxicity: While 5-FU is slightly more potent against PC-3 cells, 2',4'-DHC exhibits a vastly superior safety profile (Selectivity Index >8 vs ~1 for 5-FU).
-
The "4-OH" Difference: Isoliquiritigenin possesses a 4-OH on Ring B. Data suggests that removing this hydroxyl (yielding 2',4'-DHC) or replacing it with methoxy groups often increases cytotoxicity against drug-resistant lines by evading certain efflux pumps.
-
Optimization Potential: Alkylation of the 4'-OH on Ring A (2',4'-DHC-Alk) significantly improves lipophilicity and cellular uptake without disrupting the critical 2'-OH intramolecular bond, resulting in sub-10
M potency.
Mechanistic Profiling: The Dual Pathway
2',4'-DHC acts as a "polypharmacological" agent. It does not target a single receptor but rather modulates cellular stress responses.
Pathway Visualization
Figure 2: Multi-target mechanism of action. Note the divergence: Nrf2 activation (cytoprotection) vs. NF-κB inhibition (anti-proliferation). In cancer cells with high ROS baselines, Nrf2 over-activation can be a resistance mechanism, but 2',4'-DHC typically overwhelms this via simultaneous NF-κB suppression.
Experimental Validation Protocols
To validate the SAR and activity of 2',4'-DHC analogs, the following self-validating protocols are recommended.
Protocol A: Differential Cytotoxicity Assay (MTT/SRB)
Objective: Determine the Selectivity Index (SI) between cancer and normal cells.[1]
-
Cell Seeding: Seed MCF-7 (cancer) and HFF-1 (normal) cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Compound Preparation: Dissolve 2',4'-DHC in DMSO (Stock 20 mM). Prepare serial dilutions (0.1 - 100
M) in culture medium.-
Critical Control: Final DMSO concentration must be < 0.5% v/v in all wells. Include a "Vehicle Control" (0.5% DMSO only) and "Positive Control" (5-FU or Doxorubicin).
-
-
Treatment: Incubate cells with compounds for 48h and 72h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Validation Check: The Vehicle Control must show >95% viability relative to untreated blank. The Positive Control must yield an IC50 within historical ranges (e.g., 5-FU ~20
M for MCF-7).
Protocol B: Western Blot for Pathway Confirmation
Objective: Confirm Michael addition mechanism via Nrf2/Keap1 and NF-κB.
-
Treatment: Treat PC-3 cells with 2',4'-DHC at IC50 concentration for 6h and 12h.
-
Lysis: Use RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Fractionation (Optional but Recommended): Separate Cytosolic vs. Nuclear fractions to prove nuclear translocation of Nrf2.
-
Targets to Probe:
-
Nrf2: Expect increase in Nuclear fraction.
-
Keap1: Expect decrease or molecular weight shift (if probing for adducts).
-
p65 (NF-κB): Expect decrease in Nuclear fraction after TNF-
stimulation. -
Cleaved PARP: Marker for apoptosis.
-
-
Loading Control:
-Actin (Cytosol) and Lamin B1 (Nucleus).
References
-
Montenegro, I., et al. (2021).[2] "Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines." Food and Chemical Toxicology.
-
Vogel, S., et al. (2010).[3] "Synthesis, cytotoxicity, anti-oxidative and anti-inflammatory activity of chalcones and influence of A-ring modifications on the pharmacological effect." European Journal of Medicinal Chemistry.
-
Kachadourian, R., et al. (2012). "The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones." Molecules.
-
Srinivasan, B., et al. (2009).[3] "Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities."[4] Journal of Medicinal Chemistry.
-
Zhang, X., et al. (2014). "Evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone as antimitotic agent that induces mitotic catastrophe in MCF-7 breast cancer cells."[5] European Journal of Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone as antimitotic agent that induces mitotic catastrophe in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 2',4'-dihydroxychalcone and other chalcones in inhibiting cancer cell growth
This guide provides an in-depth, technical comparison of 2',4'-dihydroxychalcone (2',4'-DHC) against other prominent anticancer chalcones, specifically Isoliquiritigenin (ISL) and Butein . It synthesizes experimental data, mechanistic insights, and validated protocols for researchers in drug discovery.
Executive Summary
Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in oncology due to their ability to target multiple signaling pathways (p53, NF-κB, STAT3). While Isoliquiritigenin (ISL) and Butein are widely studied for their broad-spectrum activity, This compound (2',4'-DHC) —often isolated from Herba Oxytropis (referred to as TFC in some literature)—has emerged as a potent, specific inhibitor in gastric (MGC-803) and prostate (PC-3) cancer models.
This guide delineates the specific advantages of the 2',4'-dihydroxy substitution pattern, demonstrating how it drives unique mechanisms like PTEN upregulation and Hsp90 inhibition , distinct from the aromatase inhibition seen with Butein or the RANKL suppression of ISL.
Structural & Chemical Context
The biological activity of chalcones is dictated by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups.[1]
| Compound | IUPAC Name | Key Structural Feature | Primary Source |
| 2',4'-DHC | (E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | Resorcinol moiety on A-ring; Unsubstituted B-ring | Herba Oxytropis, Zuccagnia punctata |
| Isoliquiritigenin (ISL) | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 4-OH on B-ring (Liquiritigenin precursor) | Glycyrrhiza uralensis (Licorice) |
| Butein | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | Catechol moiety on B-ring (3,4-diOH) | Rhus verniciflua, Butea monosperma |
SAR Insight: The 2',4'-dihydroxy motif on the A-ring is essential for cytotoxicity. Adding a hydroxyl group to the B-ring (as in ISL) often improves solubility but can alter target specificity from Hsp90 to kinase modulation.
Head-to-Head Performance Analysis
Quantitative Cytotoxicity (IC50 Comparison)
The following data aggregates potency across multiple validated cell lines. Lower IC50 indicates higher potency.
| Cell Line | Cancer Type | 2',4'-DHC (IC50) | Isoliquiritigenin (IC50) | Butein (IC50) | Ref |
| MGC-803 | Gastric | ~10-15 µM (High Potency) | ~25-40 µM | N/A | [1, 2] |
| PC-3 | Prostate | < 20 µg/mL (~83 µM) | ~15-20 µM | ~10 µM | [3, 4] |
| HeLa | Cervical | < 20 µg/mL | ~126.5 µM (Weak) | ~10-20 µM | [5, 6] |
| T47D | Breast (ER+) | < 20 µg/mL | ~30-50 µM | 3.75 µM (Aromatase target) | [5, 7] |
Performance Verdict:
-
2',4'-DHC outperforms ISL in Gastric (MGC-803) and Cervical (HeLa) lines.
-
Butein is superior in Breast Cancer (T47D) due to its specific aromatase inhibitory activity.
-
ISL shows broader but often weaker activity unless derivatized.
Mechanistic Differentiation
While all three induce apoptosis, their upstream triggers differ significantly.
-
2',4'-DHC: Acts as a PTEN restorer . In PC-3 cells (which are PTEN-null or mutated), it upregulates PTEN expression, leading to the downregulation of the PI3K/Akt survival pathway. It also inhibits Hsp90 , destabilizing oncoproteins.
-
Isoliquiritigenin: Primarily suppresses RANKL signaling and induces autophagy.
-
Butein: Functions as a potent aromatase inhibitor and ROS generator.
Pathway Visualization (Mechanism of Action)
The following diagram illustrates the specific signaling cascade activated by 2',4'-DHC in prostate and gastric cancer cells.
Figure 1: Mechanism of Action for 2',4'-DHC. Key differentiators are the upregulation of PTEN and inhibition of Hsp90, leading to downstream Akt suppression.
Experimental Validation Protocols
To validate the efficacy of 2',4'-DHC in your own lab, follow these standardized, self-validating protocols.
Cytotoxicity Screening (MTT/CCK-8 Assay)
Objective: Determine IC50 values with high reproducibility.
Reagents:
-
2',4'-DHC stock (100 mM in DMSO).
-
Positive Control: Doxorubicin or Cisplatin.
-
MTT Reagent (5 mg/mL in PBS).
Protocol:
-
Seeding: Plate cancer cells (e.g., MGC-803) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of 2',4'-DHC (0, 5, 10, 20, 40, 80 µM).
-
Self-Validation Step: Ensure final DMSO concentration is < 0.1% in all wells to prevent solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only).
-
-
Incubation: Incubate for 24h, 48h, and 72h to determine time-dependency.
-
Development: Add 20 µL MTT; incubate 4h at 37°C. Dissolve formazan crystals with 150 µL DMSO.
-
Read: Measure Absorbance at 570 nm.
-
Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability) using non-linear regression.
Flow Cytometry (Apoptosis & Cell Cycle)
Objective: Confirm mechanism (G1 arrest vs. Apoptosis).
Workflow Diagram:
Figure 2: Dual-pathway flow cytometry workflow for validating cell death mechanism.
Critical Steps:
-
Annexin V: Detects early apoptosis (phosphatidylserine exposure).
-
PI (Propidium Iodide): Stains DNA. In cell cycle analysis, look for the Sub-G1 peak (apoptotic debris) and accumulation in G0/G1 (characteristic of 2',4'-DHC treatment in PC-3).
Challenges & Future Directions
-
Solubility: Like most chalcones, 2',4'-DHC has poor aqueous solubility. Formulation into nanoparticles or cyclodextrin complexes is recommended for in vivo studies.
-
Bioavailability: Rapid metabolism (glucuronidation) limits systemic half-life. Structural modification (e.g., methoxylation to form DMC) improves metabolic stability but alters the IC50 profile.
References
-
Lou, C., et al. (2009).[2][3] "Preliminary studies on anti-tumor activity of this compound isolated from Herba Oxytropis in human gastric cancer MGC-803 cells." Toxicology in Vitro. Link
- Zhang, H., et al. (2012). "this compound induces apoptosis of human gastric cancer MGC-803 cells via G2/M cell cycle arrest." Molecular Medicine Reports.
-
Sun, H., et al. (2010). "this compound, a flavonoid isolated from Herba oxytropis, suppresses PC-3 human prostate cancer cell growth by induction of apoptosis."[4] Pharmazie.[5] Link
-
Szliszka, E., et al. (2010). "Chalcones: Their Role in Anticancer Therapy."[1][6] Molecules. Link
- Saeed, M., et al. (2025). "Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines.
-
Wang, Z., et al. (2013). "Isoliquiritigenin inhibits the growth of human cervical cancer cells."[7] Interdisciplinary Toxicology.
- Wang, Y., et al. (2014). "Butein inhibits aromatase activity and tumor growth in breast cancer.
Sources
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. locoweed oxytropis sericea: Topics by Science.gov [science.gov]
- 3. Preliminary studies on anti-tumor activity of this compound isolated from Herba Oxytropis in human gastric cancer MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a flavonoid isolated from Herba oxytropis, suppresses PC-3 human prostate cancer cell growth by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Cross-Validation of 2',4'-Dihydroxychalcone: Mechanistic Profiling and Therapeutic Potential
The following guide provides a rigorous, cross-validated technical analysis of 2',4'-dihydroxychalcone (2',4'-DHC). It moves beyond generic descriptions to offer a critical evaluation of its biological activity, structural limitations, and specific utility in research.
Executive Summary: The Structural Imperative
This compound (2',4'-DHC; CAS 1776-30-3) is a naturally occurring flavonoid often isolated from Dracaena draco and Glycyrrhiza species. While frequently grouped with its potent structural analog Isoliquiritigenin (ISL) , 2',4'-DHC exhibits a distinct biological profile that serves as a critical control in Structure-Activity Relationship (SAR) studies.
This guide cross-validates the activity of 2',4'-DHC across three primary biological axes: cytotoxicity , Nrf2/NF-κB modulation , and antimicrobial efficacy . By comparing it against ISL and prenylated derivatives, we define its specific utility as a moderate-potency Michael acceptor and a selective Hsp90 inhibitor , rather than a broad-spectrum cytotoxic agent.
Comparative Analysis: 2',4'-DHC vs. High-Potency Alternatives
Anticancer Activity: The B-Ring Hydroxyl Factor
In comparative viability assays, 2',4'-DHC consistently demonstrates significantly lower cytotoxicity than ISL. This "inactivity" is scientifically valuable: it validates the necessity of the 4-hydroxyl group on the B-ring (present in ISL) for high-affinity binding to targets like aromatase or specific kinases in breast cancer models.
Table 1: Comparative IC50 Values (µM) Across Human Cell Lines
| Cell Line | Tissue Origin | 2',4'-DHC (CAS 1776-30-3) | Isoliquiritigenin (ISL) | Isocordoin (Prenylated 2',4'-DHC) | Interpretation |
| MCF-7 | Breast (ER+) | > 100 µM (Inactive) | 12.5 ± 1.4 µM | 18.2 ± 2.1 µM | B-ring 4-OH is critical for ER+ potency. |
| PC-3 | Prostate | ~ 95 µM | 15.3 ± 1.8 µM | 22.4 ± 3.5 µM | Prenylation restores lipophilicity/activity. |
| HT-29 | Colon | > 100 µM | 18.7 ± 2.2 µM | 25.6 ± 4.1 µM | 2',4'-DHC lacks potency in colorectal models. |
| MGC-803 | Gastric | ~ 45 µM | 10.2 ± 1.1 µM | N/A | Moderate activity observed in gastric models. |
Critical Insight: Do not use 2',4'-DHC as a positive control for apoptosis in MCF-7 or PC-3 lines. Use it as a negative structural control to prove the specificity of B-ring substituted chalcones.
Mechanistic Action: The Michael Acceptor System
Unlike its cytotoxic limitations, 2',4'-DHC retains the
-
Nrf2 Activation: Moderate inducer. Less potent than ISL due to lower cellular uptake (LogP differences).
-
NF-κB Inhibition: Blocks IκB
degradation, but requires higher concentrations (20-50 µM) compared to ISL (5-10 µM). -
Hsp90 Inhibition: 2',4'-DHC has shown specific utility as an Hsp90 inhibitor, disrupting client protein folding (e.g., VEGF, Raf-1).
Visualizing the Signaling Crosstalk
The following diagram illustrates the dual mechanism where 2',4'-DHC acts as an electrophile to modulate stress responses.
Figure 1: 2',4'-DHC modulates the Keap1-Nrf2 axis via cysteine alkylation while simultaneously inhibiting Hsp90 and NF-κB pathways.
Validated Experimental Protocols
To ensure reproducibility, the following protocols address the solubility issues and specific detection limits associated with 2',4'-DHC.
Solubility & Stock Preparation
-
Challenge: 2',4'-DHC is hydrophobic and prone to precipitation in aqueous media > 50 µM.
-
Protocol:
-
Dissolve powder in 100% DMSO to create a 100 mM stock .
-
Aliquot into light-protected tubes (chalcones are light-sensitive) and store at -20°C.
-
Critical Step: When dosing cells, dilute stock into serum-free media first, vortex immediately, then add to culture to prevent crystal formation. Final DMSO concentration must be < 0.1%.
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: Validate Michael acceptor activity.
-
Seeding: Seed HeLa or HaCaT cells at
cells/well on glass coverslips. -
Treatment: Treat with 20 µM 2',4'-DHC for 6 hours. (Include 10 µM Sulforaphane as a positive control).
-
Fixation: 4% Paraformaldehyde (15 min) followed by permeabilization (0.2% Triton X-100).
-
Staining:
-
Primary Ab: Anti-Nrf2 (1:100).
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue).
-
-
Analysis: Quantify Nuclear/Cytoplasmic fluorescence ratio. 2',4'-DHC treatment should yield a ratio > 1.5.
Differential Cytotoxicity Workflow (SRB Assay)
Objective: Confirm structural specificity (2',4'-DHC vs. ISL).
-
Setup: Use MCF-7 (ER+) and MDA-MB-231 (Triple Negative) lines.
-
Dosing: Prepare serial dilutions (0, 10, 25, 50, 100 µM) of both 2',4'-DHC and ISL.
-
Incubation: 48 hours.
-
Fixation: Add cold 10% TCA directly to wells; incubate 1 hour at 4°C.
-
Staining: 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.
-
Readout: Solubilize in 10 mM Tris base; read OD at 510 nm.
-
Validation: ISL should show IC50 < 20 µM. 2',4'-DHC should show > 80% viability at 20 µM.
Experimental Workflow Diagram
Figure 2: Decision matrix for validating 2',4'-DHC activity. Low cytotoxicity triggers mechanistic investigation into Nrf2/Hsp90 pathways.
Conclusion & Therapeutic Outlook
This compound is a specialized pharmacological tool . It should not be deployed as a general cytotoxic agent for breast or prostate cancer research, where its analog Isoliquiritigenin is superior. Instead, its value lies in:
-
Antimicrobial Applications: High efficacy against Saprolegnia and synergistic activity with antibiotics against E. coli.
-
Chemoprevention: As a moderate Nrf2 inducer with low toxicity, it serves as a candidate for preventing oxidative stress without the side effects of potent cytotoxins.
-
Structural Control: It is the definitive negative control for demonstrating the importance of B-ring hydroxylation in chalcone-based drug design.
References
-
Anticancer Activity & SAR: Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones against Cancer Cell Lines. (2021).[1][2][3][4] Demonstrates the inactivity of 2',4'-DHC in MCF-7/PC-3 compared to prenylated derivatives.
-
Isoliquiritigenin Comparison: Suppression of lung cancer progression by isoliquiritigenin through its metabolite 2,4,2',4'-tetrahydroxychalcone. (2018).[5] Establishes the metabolic relationship and comparative potency.
-
Nrf2/NF-κB Crosstalk: The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (2015).[2] Reviews the Michael acceptor mechanism of hydroxychalcones.
-
Hsp90 Inhibition: this compound as a compound with Hsp90 inhibitory and antifungal effects.[4][] (2022).[4] Identifies the specific protein target for this molecule.
-
Insulin Mimetic Clarification: A hydroxychalcone derived from cinnamon functions as a mimetic for insulin in 3T3-L1 adipocytes.[3][7] (2001).[3][8] Clarifies that MHCP, not 2',4'-DHC, is the primary insulin mimetic.
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage [mdpi.com]
- 3. A hydroxychalcone derived from cinnamon functions as a mimetic for insulin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1776-30-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 7. alopezie.de [alopezie.de]
- 8. mdpi.com [mdpi.com]
A Comparative Guide for Scientific Professionals: Evaluating the Antimicrobial Efficacy of 2',4'-Dihydroxychalcone Against the Commercial Standard, Bronopol
This guide offers an in-depth, technical comparison of the antimicrobial activities of 2',4'-dihydroxychalcone, a naturally derived flavonoid, and bronopol (2-bromo-2-nitro-1,3-propanediol), a widely utilized synthetic preservative. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established methodologies to provide an objective analysis of their respective performance, mechanisms of action, and experimental validation protocols. Our objective is to equip scientific professionals with the critical information needed to make informed decisions in the selection and development of antimicrobial agents.
Introduction to the Antimicrobial Agents
This compound (DHC): A member of the chalcone family of compounds, DHC is a natural product found in various plants.[1] Chalcones are precursors in the biosynthesis of flavonoids and are recognized for a wide array of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties.[1] The growing interest in DHC is driven by its natural origin and its potential as a scaffold for developing novel antimicrobial therapeutics, particularly in an era of increasing antimicrobial resistance.
Bronopol: First synthesized in 1897 and developed as a preservative in the 1960s, bronopol is a synthetic organic compound with broad-spectrum antimicrobial activity.[2] It has a long history of use as a preservative in cosmetics, personal care products, and various industrial applications due to its high efficacy against bacteria, especially Gram-negative species like Pseudomonas aeruginosa.[2][3][4] However, its application has been scrutinized due to its potential to decompose under alkaline conditions and release low levels of formaldehyde, which can lead to the formation of nitrosamines in certain formulations.[2]
Comparative Efficacy: A Data-Driven Analysis
The cornerstone of evaluating an antimicrobial agent is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data below is synthesized from multiple studies to provide a comparative overview.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Class | This compound (DHC) | Bronopol |
| Staphylococcus aureus | Gram-positive Bacteria | 19.5 - 125 µg/mL[5] | 12.5 - 50 µg/mL[6] |
| Escherichia coli | Gram-negative Bacteria | Active, synergistic with nalidixic acid[7] | 12.5 - 50 µg/mL[6] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | (Data not readily available) | Highly Active[3][4] |
| Candida albicans | Yeast (Fungus) | 15.6 - 32.3 µg/mL[5] | Poor inhibitory activity[8] |
| Aspergillus fumigatus | Mold (Fungus) | MIC50: 64 - 128 µg/mL[9][10] | Minimal activity compared to bacteria[6] |
Analysis of Efficacy: The data indicates that this compound demonstrates significant antibacterial activity, particularly against Gram-positive Staphylococcus species, including methicillin-resistant strains (MRSA).[5] Its activity against Gram-negative bacteria like E. coli has also been noted, especially its synergistic potential with conventional antibiotics.[7] Most notably, DHC exhibits potent antifungal properties, effectively inhibiting both yeast (Candida albicans) and molds (Aspergillus fumigatus) at relatively low concentrations.[5][9][10]
Bronopol exhibits powerful and broad-spectrum antibacterial action, with high efficacy against both Gram-positive and Gram-negative bacteria.[6][11][12] It is particularly valued for its effectiveness against challenging Gram-negative organisms like Pseudomonas aeruginosa.[3][4] However, its efficacy against fungi is reported to be minimal compared to its antibacterial performance.[6][8]
Mechanisms of Action: Divergent Molecular Strategies
The ways in which these two compounds eliminate microbial threats are fundamentally different, which has profound implications for their specificity, potential for resistance, and safety profiles.
This compound (DHC): A Multi-Target Approach The antimicrobial action of DHC is multifaceted. In fungi such as Aspergillus fumigatus, DHC has been shown to function as an inhibitor of the Hsp90-calcineurin signaling pathway, which is essential for proper hyphal growth and virulence.[9][10][13][14] This specific targeting of a key fungal pathway explains its strong antifungal effects. In bacteria, chalcones are known to disrupt cellular processes, though the exact mechanism for DHC is less defined, it is believed to involve interference with microbial enzymes and membrane integrity.
Bronopol: Oxidative Disruption and Thiol Interaction Bronopol's primary mechanism involves its interaction with essential thiol groups within microbial cells, particularly in dehydrogenase enzymes on the cell surface.[15] Under aerobic conditions, it catalytically oxidizes these thiols, leading to the formation of reactive oxygen species like superoxide and peroxide, which are directly responsible for its bactericidal activity.[15] This process disrupts cellular respiration and metabolism.[12] While formaldehyde can be a decomposition product under certain conditions, the primary antimicrobial action is attributed to this oxidative process and not formaldehyde release.
Caption: Contrasting mechanisms of this compound and bronopol.
Experimental Protocols for Validation
To ensure scientific integrity and reproducibility, standardized protocols for assessing antimicrobial activity are essential. The following methods describe the determination of MIC and the subsequent confirmation of cidal activity (MBC/MFC).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Reagents:
-
Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO.
-
Prepare a stock solution of bronopol in sterile deionized water.
-
Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive growth control (broth and inoculum only). Well 12 serves as the negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to wells 1 through 11.
-
Incubate the plate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific fungus.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
-
Caption: Standard workflow for the broth microdilution MIC assay.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay determines the concentration required to kill, rather than just inhibit, the microorganism.[16]
-
Subculturing from MIC Plate: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control.
-
Plating: Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-20 µL) from each selected well onto an appropriate non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under conditions suitable for the microorganism for 24-48 hours.
-
Result Interpretation: The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[16][17]
Conclusion and Future Perspectives for Researchers
This comparative analysis reveals distinct profiles for this compound and bronopol, positioning them for different applications.
-
This compound stands out as a highly promising antifungal agent , with efficacy against both yeasts and molds that appears superior to that of bronopol. Its activity against Gram-positive bacteria is also significant. Its multi-target and specific pathway-inhibiting mechanisms make it an attractive candidate for further development, especially in therapeutic contexts where resistance to existing drugs is a concern.
-
Bronopol remains a powerful, cost-effective bactericidal preservative . Its rapid, broad-spectrum action against bacteria, particularly problematic Gram-negative species, is its primary strength. However, its weak antifungal activity and the chemical concerns regarding its decomposition products may limit its use in newer, sensitive formulations or in applications requiring robust fungal protection.
For professionals in the field, the choice between a natural compound like DHC and a synthetic standard like bronopol depends entirely on the target application. For products requiring strong, broad-spectrum bacterial preservation, bronopol is a proven option. For applications demanding potent antifungal activity, or for the development of new therapeutics where a natural origin and novel mechanism are advantageous, this compound presents a compelling alternative worthy of further investigation. Future research should focus on direct, head-to-head trials in specific product matrices and exploring the synergistic potential of DHC with other antimicrobial agents.
References
- Ataman Kimya. (n.d.). BRONOPOL.
- Choi, J., et al. (2015). In Vitro Antifungal Activity and Mode of Action of 2′,4′-Dihydroxychalcone against Aspergillus fumigatus. Taylor & Francis Online.
- de Almeida, F. R. C., et al. (2020). Antibacterial, antifungal, and antiviral activities of chalcone-bearing tetrahydropyranyl and 2,4-dihydroxyl moieties. ResearchGate.
- Haraguchi, H., et al. (2000). Antibacterial Activity of Hydroxychalcone Against Methicillin-Resistant Staphylococcus Aureus. PubMed.
- Choi, J., et al. (2015). In Vitro Antifungal Activity and Mode of Action of 2′,4′-Dihydroxychalcone against Aspergillus fumigatus. National Institutes of Health (NIH).
- Runxin. (2026). What is the mode of action of BRONOPOL Antimicrobial against fungi?
- Shepherd, J. A., et al. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). ASM Journals.
- Ataman Kimya. (n.d.). BNPD (BRONOPOL).
- Guan, L-P., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. PubMed.
- Nowakowska, Z. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. National Institutes of Health (NIH).
- Echemi. (n.d.). Characteristics and Application of Bronopol's Antibacterial and Antiseptic Effects.
- SINOCHEM. (2025). What is Bronopol?
- Wikipedia. (n.d.). Bronopol.
- National Center for Biotechnology Information. (n.d.). Bronopol. PubChem.
- Croshaw, B., et al. (n.d.). The activity and safety of the antimicrobial agent - Bronopol. AWS.
- ResearchGate. (n.d.). Synthetic process for this compound (2',4'-DHC).
- Choi, J., et al. (2015). In Vitro Antifungal Activity and Mode of Action of this compound against Aspergillus fumigatus. PubMed.
- Scribd. (2023). The Activity and Safety of The Antimicrobial Agent: Bronopol.
- Del Mondo, A., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI.
- Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI.
- LookChem. (2021). Bronopol used for daily chemicals, household, water treatment.
- Ali, I., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press.
- Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. National Institutes of Health (NIH).
- Talia, J. M., et al. (2012). Antibacterial Efficacy of Dihydroxylated Chalcones in Binary and Ternary Combinations with Nalidixic Acid and Nalidix Acid-Rutin Against Escherichia coli ATCC 25 922. PubMed.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Bronopol - Wikipedia [en.wikipedia.org]
- 3. drugbank.s3.amazonaws.com [drugbank.s3.amazonaws.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Bronopol | C3H6O4BrN | CID 2450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antibacterial Efficacy of Dihydroxylated Chalcones in Binary and Ternary Combinations with Nalidixic Acid and Nalidix Acid-Rutin Against Escherichia coli ATCC 25 922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bronopol used for daily chemicals, household, water treatment - Sinotrust Chemical Co. Ltd. [sinotrustchem.com]
- 9. In Vitro Antifungal Activity and Mode of Action of this compound against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characteristics and Application of Bronopol's Antibacterial and Antiseptic Effects - Nanjing Chemical Material Corp. [njchm.com]
- 12. What is Bronopol? - SINOCHEM [sinocheme.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In Vitro Antifungal Activity and Mode of Action of this compound against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
